1-Bromo-3-fluoro-5-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-bromo-3-fluoro-5-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUKJSVQMVBUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375612 | |
| Record name | 1-bromo-3-fluoro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-85-5 | |
| Record name | 1-bromo-3-fluoro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 845866-85-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3-fluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Bromo-3-fluoro-5-iodobenzene. This tri-substituted halogenated benzene is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, due to the differential reactivity of its three halogen atoms.
Core Chemical Properties
This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrFI.[1] Its structure features a benzene ring substituted with a bromine, a fluorine, and an iodine atom at the 1, 3, and 5 positions, respectively. The distinct electronic properties and bond strengths of the carbon-halogen bonds impart a unique reactivity profile to the molecule, allowing for selective functionalization.
Physicochemical Data
While experimentally determined data for this compound is limited in publicly available literature, predicted properties provide valuable insights for experimental design. The table below summarizes these predicted physicochemical properties.
| Property | Value | Reference |
| CAS Number | 845866-85-5 | [1] |
| Molecular Formula | C₆H₃BrFI | [1] |
| Molecular Weight | 300.89 g/mol | [1] |
| Density (Predicted) | 2.281 ± 0.06 g/cm³ | [1] |
| Boiling Point (Predicted) | 242.0 ± 25.0 °C | [1] |
| Flash Point (Predicted) | 100.1 °C | [1] |
| Vapor Pressure (Predicted) | 0.0542 mmHg at 25°C | [1] |
| Refractive Index (Predicted) | 1.628 | [1] |
Note: The physical properties listed above are predicted and have not been experimentally verified in the cited sources.
Synthesis and Experimental Protocols
Representative Synthetic Pathway: 6-Stage Synthesis of 1-Bromo-3-chloro-5-iodobenzene from Aniline[2]
This synthesis illustrates the strategic introduction of different halogen atoms onto a benzene ring.
References
An In-depth Technical Guide to 1-Bromo-3-fluoro-5-iodobenzene
CAS Number: 845866-85-5
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-bromo-3-fluoro-5-iodobenzene, a versatile tri-halogenated aromatic compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize advanced organic synthesis.
Core Chemical Properties
This compound is a valuable building block in organic synthesis due to its unique substitution pattern, which allows for selective functionalization at the bromine, fluorine, and iodine positions. The differing reactivities of the halogens make it an ideal substrate for sequential cross-coupling reactions.
| Property | Value |
| CAS Number | 845866-85-5 |
| Molecular Formula | C₆H₃BrFI |
| Molecular Weight | 300.90 g/mol |
| Appearance | Colorless to pale-yellow or yellow-brown liquid or solid |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
Synthesis of this compound
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis of this compound.
Experimental Protocol: Diazotization and Iodination
-
Diazotization: 3-Fluoro-5-bromoaniline is dissolved in an aqueous solution of sulfuric acid. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Iodination: In a separate flask, a solution of potassium iodide and a catalytic amount of cuprous iodide in water is prepared. The freshly prepared diazonium salt solution is then slowly added to the iodide solution. The reaction mixture is stirred and allowed to warm to room temperature.
-
Workup and Purification: The reaction mixture is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by washing with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.
Applications in Cross-Coupling Reactions
The differential reactivity of the C-I, C-Br, and C-F bonds in this compound makes it a highly useful substrate for sequential, site-selective cross-coupling reactions. The C-I bond is the most reactive towards palladium-catalyzed cross-coupling, followed by the C-Br bond, while the C-F bond is generally unreactive under these conditions. This allows for the stepwise introduction of different substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. With this compound, the reaction can be performed selectively at the iodine position.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like toluene or dioxane and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this reaction can be directed to the most reactive C-I bond of this compound.
Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.2-1.5 equiv.).
-
Addition of Reagents: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.), followed by an anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture (typically 80-110°C) with stirring until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the palladium catalyst. The filtrate is concentrated, and the residue is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form carbon-carbon bonds between aryl halides and terminal alkynes. The high reactivity of the C-I bond in this compound allows for selective alkynylation.
Sonogashira Coupling Workflow
Caption: General workflow for Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%) and a copper(I) cocatalyst, typically copper(I) iodide (CuI) (2-5 mol%).
-
Base Addition: Add an amine base, such as triethylamine or diisopropylamine, which often serves as both the base and a co-solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Safety Information
This compound is a chemical that should be handled with care by trained professionals in a well-ventilated laboratory fume hood.
| Hazard | Precaution |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Irritation | Causes skin and eye irritation. May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store at 2-8°C. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition Products | Carbon oxides, hydrogen bromide, hydrogen fluoride, hydrogen iodide. |
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
An In-Depth Technical Guide to the Synthesis of 1-Bromo-3-fluoro-5-iodobenzene
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-bromo-3-fluoro-5-iodobenzene, a tri-halogenated benzene derivative with significant potential as a building block in the development of novel pharmaceuticals and advanced materials. The unique substitution pattern of this compound offers a versatile platform for selective functionalization through various cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthesis Strategy: A Multi-Step Approach from Aniline
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available aniline. This strategy relies on a series of well-established organic transformations, including electrophilic aromatic substitution and diazonium salt chemistry, to introduce the three distinct halogen atoms at the desired positions. The general workflow is outlined below. While a direct synthesis for this specific molecule is not extensively reported, a robust pathway can be constructed based on the well-documented synthesis of the analogous compound, 1-bromo-3-chloro-5-iodobenzene.[1][2][3][4][5]
The proposed synthetic route involves the initial protection of the highly activating amino group of aniline as an acetanilide, followed by sequential bromination and iodination. The directing effects of the acetamido, fluoro, and bromo groups guide the regioselective introduction of the subsequent halogens. Finally, the amino group is removed via a deamination reaction to yield the target product.
Visualized Synthesis Pathway
The following diagram illustrates the proposed multi-step synthesis of this compound from aniline.
Figure 1: Proposed synthesis pathway for this compound.
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for each key transformation in the synthesis. These protocols are adapted from established methods for analogous compounds and may require optimization for the specific target molecule.
Stage 1: Acetylation of Aniline
To control the reactivity of the aniline and prevent side reactions, the amino group is first protected as an acetamido group.
-
Reaction: Aniline is reacted with acetic anhydride to form acetanilide.
-
Procedure: In a flask equipped with a stirrer, aniline is dissolved in glacial acetic acid. Acetic anhydride is added dropwise while maintaining the temperature below 40°C. The mixture is stirred for 30 minutes and then poured into ice water. The precipitated acetanilide is collected by filtration, washed with cold water, and dried.
-
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) | Reference |
| Aniline | 93.13 | 0.1 | 9.3 | - | [3] |
| Acetic Anhydride | 102.09 | 0.11 | 11.2 | - | [3] |
| Acetanilide | 135.17 | - | - | ~90 | [3] |
Stage 2: Electrophilic Fluorination of Acetanilide
A fluorine atom is introduced at the para-position relative to the activating acetamido group.
-
Reaction: Acetanilide is treated with a suitable electrophilic fluorinating agent, such as Selectfluor, in a polar aprotic solvent.
-
Procedure: Acetanilide is dissolved in acetonitrile. Selectfluor is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) | Reference |
| Acetanilide | 135.17 | 0.05 | 6.76 | - | (Adapted) |
| Selectfluor | 354.26 | 0.055 | 19.5 | - | (Adapted) |
| 4-Fluoroacetanilide | 153.15 | - | - | 70-80 | (Estimated) |
Stage 3: Bromination of 4-Fluoroacetanilide
A bromine atom is introduced ortho to the acetamido group.
-
Reaction: 4-Fluoroacetanilide is brominated using N-bromosuccinimide (NBS) in a suitable solvent.
-
Procedure: 4-Fluoroacetanilide is dissolved in acetic acid. N-Bromosuccinimide is added in portions, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the mixture is poured into water, and the precipitate is collected by filtration, washed, and dried.[4]
-
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) | Reference |
| 4-Fluoroacetanilide | 153.15 | 0.05 | 7.66 | - | [4] |
| N-Bromosuccinimide | 177.98 | 0.05 | 8.9 | - | [4] |
| 2-Bromo-4-fluoroacetanilide | 232.05 | - | - | ~90 | [4] |
Stage 4: Iodination of 2-Bromo-4-fluoroacetanilide
An iodine atom is introduced at the remaining ortho position to the acetamido group.
-
Reaction: 2-Bromo-4-fluoroacetanilide is iodinated using iodine monochloride.
-
Procedure: 2-Bromo-4-fluoroacetanilide is dissolved in glacial acetic acid. A solution of iodine monochloride in acetic acid is added dropwise. The mixture is heated to approximately 90°C. After cooling, the reaction is quenched with a saturated sodium bisulfite solution to remove excess iodine. The product precipitates and is collected by filtration.[6]
-
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) | Reference |
| 2-Bromo-4-fluoroacetanilide | 232.05 | 0.006 | 1.39 | - | [6] |
| Iodine Monochloride | 162.36 | 0.0075 | 1.22 | - | [6] |
| 2-Bromo-4-fluoro-6-iodoacetanilide | 357.95 | - | - | 80-90 | [6] |
Stage 5: Hydrolysis of 2-Bromo-4-fluoro-6-iodoacetanilide
The acetamido group is deprotected to regenerate the aniline.
-
Reaction: The acetanilide derivative is hydrolyzed under acidic conditions.
-
Procedure: 2-Bromo-4-fluoro-6-iodoacetanilide is refluxed in a mixture of ethanol and concentrated hydrochloric acid. The reaction is monitored by TLC. After completion, the mixture is cooled and neutralized with a base (e.g., NaOH solution) to precipitate the aniline derivative. The product is extracted with an organic solvent, dried, and concentrated.[1]
-
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) | Reference |
| 2-Bromo-4-fluoro-6-iodoacetanilide | 357.95 | 0.01 | 3.58 | - | [1] |
| 2-Bromo-4-fluoro-6-iodoaniline | 315.91 | - | - | ~95 | [1] |
Stage 6: Deamination of 2-Bromo-4-fluoro-6-iodoaniline
The final step involves the removal of the amino group via a diazotization-reduction sequence.
-
Reaction: The aniline is converted to a diazonium salt, which is then reduced to remove the nitrogen functionality.
-
Procedure: 2-Bromo-4-fluoro-6-iodoaniline is dissolved in ethanol and concentrated sulfuric acid. The mixture is cooled in an ice bath, and sodium nitrite is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.[2][7]
-
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) | Reference |
| 2-Bromo-4-fluoro-6-iodoaniline | 315.91 | 0.006 | 1.9 | - | [2] |
| Sodium Nitrite | 69.00 | 0.007 | 0.48 | - | [2] |
| This compound | 300.90 | - | - | 60-70 | [2] |
Alternative "One-Pot" Diazotization and Halogenation
For certain transformations, a "one-pot" diazotization and halogenation (Sandmeyer-type) reaction can be a more efficient alternative.[8][9][10] For instance, if a suitable dihalo-fluoroaniline precursor were available, the third halogen could be introduced directly without isolating the diazonium salt. This approach can reduce reaction time and improve overall yield by minimizing the handling of potentially unstable intermediates.[9][10]
Conclusion
The synthesis of this compound is a challenging but achievable multi-step process. The pathway detailed in this guide, based on analogous and well-established reactions, provides a solid foundation for its successful laboratory preparation. Careful control of reaction conditions and purification at each step are crucial for obtaining the final product in high purity and yield. This versatile building block holds promise for the synthesis of complex molecular architectures in various fields of chemical research and development.
References
- 1. medium.com [medium.com]
- 2. Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene — Adam Cap [adamcap.com]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 6. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
- 7. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs [docs.google.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Page loading... [wap.guidechem.com]
- 10. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Bromo-3-fluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for 1-Bromo-3-fluoro-5-iodobenzene. This tri-substituted benzene derivative is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and complex molecular architectures. Due to the limited availability of extensive experimental data for this specific isomer, this guide also includes comparative data from closely related analogues to provide a broader context for its chemical behavior and characteristics.
Core Molecular Data
This compound, with the CAS Number 845866-85-5, is a halogenated aromatic compound. Its structure features a benzene ring substituted with a bromine, a fluorine, and an iodine atom at the 1, 3, and 5 positions, respectively. This substitution pattern leads to a unique electronic and steric environment on the aromatic ring, influencing its reactivity and physical properties.
Physicochemical Properties
Quantitative data for this compound and its related isomers are summarized in the table below. It is important to note that some of the data for the target compound are predicted values.
| Property | This compound | 1-Bromo-3-fluoro-4-iodobenzene | 1-Bromo-3-chloro-5-iodobenzene |
| CAS Number | 845866-85-5[1][2] | 105931-73-5 | 13101-40-1[3] |
| Molecular Formula | C₆H₃BrFI[2] | C₆H₃BrFI | C₆H₃BrClI[3] |
| Molecular Weight | 300.89 g/mol [2] | 300.90 g/mol | 317.35 g/mol [3] |
| Melting Point | Not available | 34-38 °C | 79.7-82.1 °C[4] |
| Boiling Point | 242.0 ± 25.0 °C (Predicted)[2] | Not available | Not available |
| Density | 2.281 ± 0.06 g/cm³ (Predicted)[2] | Not available | Not available |
| Appearance | Not available | White crystals[5] | Dark brown crystals[4] |
Spectroscopic Data Overview
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the meta-substitution pattern, the coupling constants between the aromatic protons are expected to be small. The chemical shifts will be influenced by the through-space and through-bond electronic effects of the three different halogen substituents.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts influenced by the electronegativity and substitution position of the halogens.
-
¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to C-H stretching vibrations of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching vibrations of the benzene ring (in the 1600-1450 cm⁻¹ region), and C-H out-of-plane bending vibrations, which are indicative of the substitution pattern. The C-Br, C-F, and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be complex due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (in related compounds). Fragmentation patterns will likely involve the sequential loss of the halogen atoms, with the C-I bond being the weakest and thus most likely to cleave first, followed by the C-Br bond.
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of polyhalogenated benzenes. A common strategy involves a multi-step synthesis starting from a readily available substituted aniline.[4]
The reactivity of this compound is dictated by the different halogen substituents. The iodine atom is the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), followed by the bromine atom. This differential reactivity allows for selective functionalization of the molecule at different positions, making it a versatile synthon for the construction of complex organic molecules.
Experimental Protocols
While a specific, validated experimental protocol for the synthesis of this compound is not available, a general multi-step synthetic workflow is presented below. This hypothetical protocol is based on common organic chemistry transformations used for the synthesis of similar polyhalogenated aromatic compounds.[4]
Caption: Hypothetical multi-step synthesis of this compound.
Methodology for a Key Step (Illustrative Example: Bromination):
-
Dissolution: Dissolve the starting material (e.g., 3-fluoroacetanilide) in a suitable solvent, such as glacial acetic acid.
-
Reagent Addition: Slowly add a brominating agent (e.g., a solution of bromine in acetic acid) to the reaction mixture at a controlled temperature, often at or below room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to remove any excess bromine. Precipitate the product by adding water.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Purify the product by recrystallization from a suitable solvent or solvent mixture to obtain the pure brominated intermediate.
Safety and Handling
This compound is expected to be a hazardous chemical.[1] Based on the safety data for related compounds, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.[1]
Applications in Research and Drug Development
Polyhalogenated benzenes are crucial building blocks in medicinal chemistry and materials science. The distinct reactivity of the different halogen atoms in this compound allows for its use in sequential, site-selective cross-coupling reactions. This enables the synthesis of complex, highly substituted aromatic compounds that are often key scaffolds in the development of new pharmaceutical agents and functional materials. The presence of a fluorine atom can also be beneficial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
References
An In-depth Technical Guide to the Spectral Analysis of 1-Bromo-3-fluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectral data for 1-Bromo-3-fluoro-5-iodobenzene, a tri-substituted halobenzene of interest in organic synthesis and drug discovery. Due to the absence of publicly available experimental spectra for this specific compound, this document focuses on predicted data derived from established spectroscopic principles and data from analogous compounds. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of novel chemical entities.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and data from similar halogenated benzenes.
Table 1: Predicted ¹H NMR Spectral Data
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2 | 7.5 - 7.7 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 1-2 | 1H | Proton ortho to Iodine |
| H-4 | 7.2 - 7.4 | Doublet of doublets (dd) | J(H-F) ≈ 5-7, J(H-H) ≈ 1-2 | 1H | Proton ortho to Bromine |
| H-6 | 7.0 - 7.2 | Triplet of doublets (td) | J(H-F) ≈ 8-10, J(H-H) ≈ 1-2 | 1H | Proton between Bromine and Iodine |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in CDCl₃. The assignments are based on the expected electronic effects of the halogen substituents.
Table 2: Predicted ¹³C NMR Spectral Data
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| C-1 | 120 - 125 | C-Br |
| C-2 | 135 - 140 | C-H |
| C-3 | 160 - 165 (d, ¹J(C-F) ≈ 240-250 Hz) | C-F |
| C-4 | 128 - 133 | C-H |
| C-5 | 90 - 95 | C-I |
| C-6 | 115 - 120 | C-H |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in CDCl₃. The carbon attached to fluorine will appear as a doublet due to C-F coupling.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak - Medium | C-H aromatic stretching |
| 1600 - 1550 | Medium | C=C aromatic ring stretching |
| 1470 - 1430 | Medium | C=C aromatic ring stretching |
| 1250 - 1150 | Strong | C-F stretching |
| 1100 - 1000 | Medium | C-H in-plane bending |
| 880 - 820 | Strong | C-H out-of-plane bending for 1,3,5-trisubstituted benzene |
| 700 - 500 | Medium - Strong | C-Br and C-I stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 302/304 | High | [M]⁺ (Molecular ion, showing bromine isotope pattern) |
| 175/177 | Medium | [M - I]⁺ |
| 126 | Low | [M - Br - F]⁺ |
| 95 | Medium | [C₆H₂F]⁺ |
| 75 | Low | [C₆H₃]⁺ |
Note: The molecular ion will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Experimental Protocols
The following are detailed, generalized methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved and free of any particulate matter.
-
Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
The instrument is tuned to the proton frequency.
-
A standard one-pulse experiment is typically used.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
The free induction decay (FID) is acquired and then Fourier transformed to produce the spectrum.
-
-
¹³C NMR Acquisition:
-
The instrument is tuned to the carbon frequency.
-
A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Technique):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder.
-
The sample spectrum is recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[2] Further dilute this solution as needed for the specific instrument.[2]
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for small molecules.
-
Data Acquisition:
-
The sample is introduced into the ion source (often via direct infusion or through a gas chromatograph).
-
In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion.
-
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectral characterization of this compound.
Caption: Spectral Analysis Workflow.
References
An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-3-fluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-fluoro-5-iodobenzene is a tri-substituted aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique arrangement of three different halogen atoms—iodine, bromine, and fluorine—on a benzene ring provides a platform for sequential and site-selective functionalization. This differential reactivity, governed by the distinct carbon-halogen bond strengths, allows for the strategic construction of complex, multi-substituted aromatic systems, which are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity profile of this compound, complete with experimental protocols and quantitative data to aid in its practical application.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature. A summary of its key physical and spectroscopic properties is provided below.
| Property | Value | Reference |
| CAS Number | 845866-85-5 | |
| Molecular Formula | C₆H₃BrFI | |
| Molecular Weight | 300.89 g/mol | [1] |
| Appearance | Not specified, likely a solid | |
| Boiling Point (Predicted) | 242.0 ± 25.0 °C | [1] |
| Density (Predicted) | 2.281 ± 0.06 g/cm³ | [1] |
| Flash Point (Predicted) | 100.1 °C | [1] |
| Refractive Index (Predicted) | 1.628 | [1] |
Spectroscopic Data Summary:
| Spectrum Type | Predicted/Analog Data |
| ¹H NMR | The spectrum is expected to show three signals in the aromatic region, each corresponding to the three non-equivalent aromatic protons. Due to the meta-substitution pattern, the coupling constants are expected to be small. For the analogous 1-bromo-3-chloro-5-iodobenzene, the reported ¹H NMR (400 MHz, CDCl₃) shows signals at δ 7.76 (s, 1H), 7.65 (s, 1H), and 7.49 (s, 1H)[2]. |
| ¹³C NMR | The spectrum will display six distinct signals for the six aromatic carbons. The carbons directly attached to the halogens will show characteristic shifts influenced by the "heavy atom effect" for bromine and iodine, which can cause an upfield shift compared to what would be expected based on electronegativity alone[3]. |
| Mass Spectrometry (EI-MS) | The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak [M]⁺ at m/z 300/302 is expected. Fragmentation will likely proceed through the sequential loss of the halogen atoms, with the weakest C-I bond breaking first, followed by the C-Br bond. |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, often starting from a readily available aniline derivative. The following is a representative synthetic pathway.
Detailed Experimental Protocol: Synthesis from 4-Bromo-2-fluoroaniline
A plausible synthesis route involves the diazotization of a suitable aniline precursor followed by a Sandmeyer-type reaction to introduce the iodine. A one-pot diazotization and iodination method has been reported for a similar compound, 1-bromo-3-fluoro-4-iodobenzene, which can be adapted[4].
Step 1: Diazotization and Iodination
-
In a reaction vessel, suspend 4-bromo-2-fluoroaniline (1.0 equiv) in a solution of sulfuric acid.
-
Heat the mixture to reflux to form the corresponding anilinium salt.
-
Cool the reaction mixture and add cuprous iodide (catalytic amount) and potassium iodide (excess).
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature.
-
After the addition is complete, stir the reaction mixture until the evolution of nitrogen gas ceases.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford this compound.
Reactivity Profile
The reactivity of this compound is dominated by the differential reactivity of its three carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, the order of reactivity is generally C-I > C-Br > C-F . This predictable selectivity allows for the stepwise functionalization of the molecule. The C-F bond is typically unreactive in these cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Due to the high reactivity of the C-I bond, selective coupling at this position can be achieved under mild conditions, leaving the C-Br and C-F bonds intact for subsequent transformations.
Representative Experimental Protocol: Selective Mono-arylation at the Iodine Position
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | >90 (estimated) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80 | >90 (estimated) |
Note: Yields are estimated based on typical Suzuki-Miyaura reactions of similar substrates.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura reaction, selective coupling at the iodine position is readily achievable.
Representative Experimental Protocol: Selective Mono-alkynylation at the Iodine Position
-
To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).
-
Add a suitable solvent (e.g., THF or DMF).
-
Degas the mixture with an inert gas.
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-40 | >90 (estimated) |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 50 | >90 (estimated) |
Note: Yields are estimated based on typical Sonogashira reactions of iodoarenes.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Again, the high reactivity of the C-I bond allows for selective amination at this position.
Representative Experimental Protocol: Selective Mono-amination at the Iodine Position
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOt-Bu or K₃PO₄).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | >85 (estimated) |
| Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | >80 (estimated) |
Note: Yields are estimated based on typical Buchwald-Hartwig aminations of iodoarenes.
Halogen-Metal Exchange
Halogen-metal exchange is a fundamental transformation in organometallic chemistry, providing access to highly reactive organometallic intermediates. The rate of exchange follows the trend I > Br > Cl , allowing for selective lithiation at the C-I bond.
Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures will result in a rapid and selective iodine-lithium exchange.
Representative Experimental Protocol: Selective Iodine-Lithium Exchange
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, inert gas-purged flask.
-
Cool the solution to -78 °C or -100 °C using a dry ice/acetone or liquid nitrogen/ethanol bath, respectively.
-
Slowly add a solution of n-butyllithium (1.0-1.1 equiv) in hexanes dropwise, maintaining the low temperature.
-
Stir the reaction mixture for a short period (e.g., 15-60 minutes) to ensure complete exchange.
-
The resulting aryllithium species can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.).
-
After quenching, allow the reaction to warm to room temperature and work up accordingly based on the nature of the electrophile and product.
Formation of a Grignard reagent can also be achieved. Direct reaction with magnesium turnings may lead to a mixture of products due to the high reactivity of the C-I and C-Br bonds. However, selective formation of the arylmagnesium iodide can be favored under carefully controlled conditions. Halogen-magnesium exchange with a pre-formed Grignard reagent (e.g., isopropylmagnesium chloride) at low temperatures can also be employed for selective formation of the Grignard reagent at the most reactive C-I bond.
Representative Experimental Protocol: Grignard Formation via Halogen-Magnesium Exchange
-
In a flame-dried, inert-gas-purged flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -15 °C to 0 °C).
-
Slowly add a solution of isopropylmagnesium chloride (1.0-1.1 equiv) in THF dropwise.
-
Stir the reaction mixture for a specified time to allow for the iodine-magnesium exchange to occur.
-
The resulting Grignard reagent can then be used in subsequent reactions with electrophiles.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult and requires harsh reaction conditions. For this compound, which lacks strong electron-withdrawing groups (like -NO₂) ortho or para to the halogens, SNAr is expected to be unfavorable. If forced under extreme conditions (e.g., high temperatures and a very strong nucleophile), the relative leaving group ability would be F > Cl > Br > I, which is the reverse of the trend seen in cross-coupling reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. However, for practical synthetic purposes, SNAr is not a common or efficient reaction pathway for this substrate.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is characterized by the pronounced difference in the C-I, C-Br, and C-F bond reactivities, enabling a predictable and stepwise approach to the synthesis of complex, polysubstituted aromatic compounds. The C-I bond is the primary site for a wide range of transformations, including palladium-catalyzed cross-coupling reactions and halogen-metal exchange, under mild conditions. Subsequent functionalization at the C-Br position can be achieved under more forcing conditions, while the C-F bond remains largely inert to these transformations. This guide provides the foundational knowledge and representative protocols to effectively utilize this compound in the design and execution of advanced synthetic strategies.
References
Commercial Availability and Synthetic Utility of 1-Bromo-3-fluoro-5-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-fluoro-5-iodobenzene is a tri-substituted haloaromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring three different halogens with distinct reactivities, makes it a versatile building block for the synthesis of complex organic molecules. The differential reactivity of the iodine, bromine, and fluorine substituents allows for selective, sequential functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed plausible synthetic protocol, and its applications in key organic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Furthermore, the potential for molecules derived from this scaffold to interact with critical biological signaling pathways is explored.
Commercial Availability
This compound (CAS No. 845866-85-5) is commercially available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit both research and development needs. Below is a summary of representative suppliers and their offerings.
| Supplier | Purity | Available Quantities |
| Santa Cruz Biotechnology | >98% | Inquire for details |
| Sigma-Aldrich (Ambeed) | 98% | Inquire for details |
| ChemScene | ≥98% | Inquire for details |
| Angene | >98% | Inquire for details |
| BLD Pharm | ≥98% | Inquire for details |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound
Plausible Synthetic Protocol: Diazotization and Sandmeyer Reaction
This protocol is adapted from established procedures for the synthesis of related polyhalogenated benzenes.[1][2][3]
Step 1: Diazotization of 3-Fluoro-5-iodoaniline
-
In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 3-fluoro-5-iodoaniline (1 equivalent).
-
A solution of hydrobromic acid (HBr, 48%, ~3 equivalents) is added, and the mixture is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.
-
A solution of sodium nitrite (NaNO₂, ~1.1 equivalents) in water is prepared and cooled to 0-5 °C.
-
The cold sodium nitrite solution is added dropwise to the aniline slurry, maintaining the temperature below 5 °C. The addition is regulated to control the evolution of any nitrogen oxides.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, a solution of copper(I) bromide (CuBr, ~1.2 equivalents) in hydrobromic acid (48%) is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution is then slowly added to the CuBr/HBr solution with vigorous stirring.
-
A gentle evolution of nitrogen gas should be observed. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.
Applications in Organic Synthesis: Cross-Coupling Reactions
The differential reactivity of the carbon-halogen bonds in this compound (C-I > C-Br > C-F) allows for its use as a versatile scaffold in sequential cross-coupling reactions. This enables the controlled and site-selective introduction of various functional groups, which is a powerful strategy in the synthesis of complex molecules for drug discovery and materials science.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. Due to the high reactivity of the C-I bond, the iodine atom in this compound can be selectively coupled with a boronic acid or ester, leaving the bromine and fluorine atoms intact for subsequent transformations.[5][6]
Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling
-
To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added the desired arylboronic acid (1.1-1.5 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 eq) or PdCl₂(dppf) (0.01-0.05 eq), is added to the mixture.
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 3. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 1-Bromo-3-fluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 1-Bromo-3-fluoro-5-iodobenzene (CAS No. 845866-85-5). The information herein is intended to support laboratory safety and ensure the proper use of this compound in research and development settings.
Chemical Identification and Physical Properties
This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrFI. Its structure is characterized by a benzene ring substituted with bromine, fluorine, and iodine atoms at positions 1, 3, and 5, respectively. The unique arrangement of these halogens makes it a valuable intermediate in organic synthesis.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 845866-85-5 | [1] |
| Molecular Formula | C₆H₃BrFI | [2] |
| Molecular Weight | 300.89 g/mol | [2] |
| Density | 2.281 ± 0.06 g/cm³ (Predicted) | [2] |
| Boiling Point | 242.0 ± 25.0 °C (Predicted) | [2] |
| Flash Point | 100.1°C | [2] |
| Vapor Pressure | 0.0542 mmHg at 25°C | [2] |
| Refractive Index | 1.628 | [2] |
Hazard Identification and GHS Classification
While specific GHS classification for this compound is not uniformly available, related compounds with similar structures exhibit comparable hazard profiles. Based on available data for halogenated benzenes, the following hazards are anticipated. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.
Table 2: GHS Hazard Summary (Based on Structurally Similar Compounds)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][4] |
Pictograms:
Signal Word: Warning
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the handling and storage section of this guide.
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are based on best practices for managing hazardous chemicals in a laboratory setting.
3.1. Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield to protect against splashes.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn at all times.
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used.
3.3. Handling Procedures
-
Preparation: Before starting any experiment, ensure that all necessary PPE is worn and that the work area is clean and uncluttered.
-
Dispensing:
-
Carefully weigh or measure the required amount of this compound in a designated area, such as a weighing station within a fume hood.
-
Avoid generating dust or aerosols.
-
-
During the Reaction:
-
Keep containers tightly closed when not in use.
-
Monitor the reaction for any signs of unexpected changes.
-
-
Post-Experiment:
-
Thoroughly clean the work area and any equipment used.
-
Wash hands thoroughly with soap and water after handling the compound.[1]
-
3.4. Storage
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Containers: Keep containers tightly sealed to prevent leakage and contamination.
First Aid Measures
In the event of exposure, immediate action is critical.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release and Disposal
5.1. Accidental Release
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
5.2. Waste Disposal
-
All waste containing this compound must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the material to enter drains or water courses.[1]
Diagrams
The following diagrams illustrate key safety and handling workflows.
Caption: General workflow for handling hazardous chemicals.
Caption: Emergency response plan for chemical exposure.
References
An In-depth Technical Guide to the Solubility of 1-Bromo-3-fluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-fluoro-5-iodobenzene is a tri-substituted halobenzene that serves as a versatile building block in modern organic synthesis. Its unique arrangement of bromine, fluorine, and iodine atoms on the benzene ring allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Understanding the solubility of this compound is critical for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility information, predictive models, experimental protocols for solubility determination, and its application in synthetic pathways.
Core Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 918663-79-9 |
| Molecular Formula | C₆H₃BrFI |
| Molecular Weight | 300.89 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
Solubility Profile
Predicted Solubility
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to predict the solubility of organic compounds. These models utilize various molecular descriptors to estimate properties like aqueous solubility (LogS). For halogenated benzenes, these models often consider parameters like molecular weight, logP (octanol-water partition coefficient), and polar surface area. While a specific predicted value for this compound is not published, analogous compounds like 1-bromo-3-chloro-5-iodobenzene exhibit very low aqueous solubility. It is anticipated that this compound would have a similarly low, likely in the µg/L to low mg/L range, aqueous solubility.
The solubility in organic solvents is expected to be significantly higher, particularly in non-polar and moderately polar aprotic solvents.
Table of Predicted Solubility:
| Solvent Type | Predicted Solubility | Common Examples |
| Water | Very Low / Practically Insoluble | - |
| Non-Polar Organic Solvents | Soluble | Hexane, Toluene, Diethyl Ether |
| Polar Aprotic Organic Solvents | Moderately Soluble to Soluble | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate |
| Polar Protic Organic Solvents | Sparingly Soluble to Insoluble | Methanol, Ethanol |
Experimental Determination of Solubility
For compounds with limited available data, experimental determination of solubility is crucial. The following protocols outline standard methodologies for assessing the solubility of poorly soluble compounds like this compound.
Shake-Flask Method (for Thermodynamic Solubility)
This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer can be used for agitation.
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Centrifugation is recommended to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid phase.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units of g/L, mg/mL, or mol/L.
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Role in Synthetic Chemistry: Cross-Coupling Reactions
This compound is a valuable substrate in various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I, C-Br, and C-F bonds allows for sequential and site-selective modifications. Generally, the order of reactivity in these reactions is C-I > C-Br >> C-F, enabling the targeted synthesis of complex multi-substituted aromatic compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of this compound, the reaction can be controlled to selectively couple at the iodine position first.
General Protocol:
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with this compound (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Solvent: A suitable degassed solvent or solvent mixture is added (e.g., toluene, dioxane, DMF, often with water).
-
Reaction: The mixture is heated (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: The reaction is cooled, diluted with an organic solvent, and washed with water or an aqueous solution to remove inorganic salts. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography.
Signaling Pathway Diagram for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. Similar to the Suzuki-Miyaura coupling, the reaction with this compound can be directed to the iodo-position.
General Protocol:
-
Reaction Setup: In an inert atmosphere, a reaction vessel is charged with this compound (1 equivalent), a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine, diisopropylamine).
-
Solvent: A suitable degassed solvent is added (e.g., THF, DMF).
-
Reaction: The mixture is stirred at room temperature or heated gently until the reaction is complete.
-
Work-up and Purification: Similar to the Suzuki-Miyaura coupling, the reaction is worked up by extraction and purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction can be used to introduce amine functionalities onto the this compound scaffold.
General Protocol:
-
Reaction Setup: In an inert atmosphere, a reaction vessel is charged with this compound (1 equivalent), an amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equivalents).
-
Solvent: A suitable degassed anhydrous solvent is added (e.g., toluene, dioxane).
-
Reaction: The mixture is heated (typically 80-120 °C) until the starting material is consumed.
-
Work-up and Purification: The reaction is cooled, filtered to remove the base, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Conclusion
This compound is a key synthetic intermediate with solubility characteristics typical of a nonpolar, high molecular weight aromatic compound. While quantitative solubility data is scarce, its behavior can be predicted and should be experimentally verified for specific applications using standard protocols such as the shake-flask method. Its true utility lies in its capacity for selective functionalization through a variety of cross-coupling reactions, providing a versatile platform for the synthesis of novel and complex molecules in the fields of pharmaceutical and materials science. This guide provides the foundational knowledge for researchers to effectively handle and utilize this important chemical building block.
An In-depth Technical Guide to Electrophilic Aromatic Substitution on 1-Bromo-3-fluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on 1-bromo-3-fluoro-5-iodobenzene. This tri-halogenated benzene derivative presents a unique case for studying the interplay of electronic and steric effects in directing the regioselectivity of incoming electrophiles. Due to the deactivating nature of the halogen substituents, harsh reaction conditions are generally required to promote substitution. All three halogens are ortho-, para- directors, leading to a complex analysis of the potential substitution patterns. This guide will delve into the theoretical basis for predicting the major products of nitration, halogenation, sulfonation, and Friedel-Crafts reactions, and provide adaptable experimental protocols for these transformations.
Introduction: Reactivity and Directing Effects
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The reactivity of the benzene ring and the orientation of incoming electrophiles are profoundly influenced by the substituents already present. Halogens, while deactivating the ring towards electrophilic attack due to their inductive electron-withdrawing effect (-I), are ortho-, para- directors because of their ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate.[1][2][3]
In the case of this compound, the benzene ring is substituted with three halogen atoms, all of which are deactivating. This cumulative deactivation implies that more forcing reaction conditions (e.g., stronger acids, higher temperatures) will be necessary to achieve substitution compared to benzene.
The directing effects of the three different halogens are crucial in determining the regiochemical outcome of the reaction. The relative directing ability of halogens in electrophilic aromatic substitution is generally governed by a balance of their inductive and resonance effects. The order of the inductive effect is F > Cl > Br > I, while the resonance effect follows the order F > Cl > Br > I for effective overlap with the carbon 2p orbital. However, the overall deactivating effect is a combination of these two opposing forces.
Predicting Regioselectivity
The three available positions for electrophilic attack on this compound are C2, C4, and C6, all of which are equivalent due to the molecule's symmetry. Each of these positions is ortho to two different halogen atoms and para to one.
-
Position 2: Ortho to Fluorine and Bromine, Para to Iodine.
-
Position 4: Ortho to Fluorine and Iodine, Para to Bromine.
-
Position 6: Ortho to Bromine and Iodine, Para to Fluorine.
To predict the most likely site of substitution, we must consider the combined electronic and steric effects of the three halogens.
Electronic Effects: All three halogens will direct an incoming electrophile to the positions ortho and para to themselves. Since all available positions are ortho to two halogens, the directing influence of the para halogen might play a significant role. Fluorine is the most electronegative halogen, exerting the strongest inductive deactivation. Conversely, its smaller size allows for better orbital overlap, making it a relatively better resonance donor compared to bromine and iodine.[4] Iodine is the least electronegative and thus the weakest deactivator inductively, but its large size leads to poor resonance stabilization.
Steric Hindrance: The steric bulk of the halogen atoms can significantly influence the accessibility of the ortho positions. The order of atomic radii is I > Br > F. Therefore, substitution at a position ortho to iodine and bromine will experience more steric hindrance than a position ortho to fluorine.
Considering these factors, the substitution pattern will be a delicate balance. The position ortho to the smallest halogen (fluorine) and para to another halogen is likely to be favored. However, without specific experimental data, predicting the exact product distribution remains a theoretical exercise.
Key Electrophilic Aromatic Substitution Reactions
This section outlines the predicted outcomes and provides general experimental protocols for key EAS reactions on this compound. These protocols are adapted from procedures for other deactivated aromatic compounds and should be optimized for this specific substrate.
Nitration
Nitration introduces a nitro group (-NO2) onto the aromatic ring. Due to the deactivated nature of the substrate, a strong nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, is required.[5][6]
Predicted Outcome: The electrophile is the nitronium ion (NO2+). The substitution is expected to occur at one of the equivalent C2, C4, or C6 positions. The precise isomer distribution is difficult to predict without experimental data, but steric hindrance from the larger bromine and iodine atoms might favor substitution ortho to the smaller fluorine atom.
Experimental Protocol: General Procedure for Nitration of Deactivated Arenes [7][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the this compound in concentrated sulfuric acid to 0°C in an ice bath.
-
Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Addition: Add the nitrating mixture dropwise to the stirred solution of the substrate while maintaining the temperature between 0 and 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude nitro-substituted product should precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a cold, dilute sodium bicarbonate solution. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
| Reaction | Reagents | Typical Conditions | Predicted Major Product(s) |
| Nitration | Conc. HNO3, Conc. H2SO4 | 0°C to RT | 1-Bromo-3-fluoro-5-iodo-2-nitrobenzene and other isomers |
Halogenation
Halogenation involves the introduction of another halogen atom (Cl, Br, or I) onto the ring. A Lewis acid catalyst is typically required to activate the halogen.
Predicted Outcome: The regioselectivity will depend on the incoming halogen and the reaction conditions. Given the existing substitution pattern, steric factors will likely play a more significant role.
Experimental Protocol: General Procedure for Bromination of Deactivated Arenes
-
Reaction Setup: Dissolve this compound in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light.
-
Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr3).
-
Bromine Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature until the bromine color disappears. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.
| Reaction | Reagents | Typical Conditions | Predicted Major Product(s) |
| Bromination | Br2, FeBr3 | RT | 1,2-Dibromo-3-fluoro-5-iodobenzene and other isomers |
| Chlorination | Cl2, AlCl3 | RT | 1-Bromo-2-chloro-3-fluoro-5-iodobenzene and other isomers |
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO3H) onto the ring using fuming sulfuric acid (a solution of SO3 in H2SO4).[9][10][11]
Predicted Outcome: The electrophile is sulfur trioxide (SO3). Due to the reversibility of sulfonation, thermodynamic control might favor the sterically least hindered product.
Experimental Protocol: General Procedure for Sulfonation of Deactivated Arenes [9]
-
Reaction Setup: Place this compound in a round-bottom flask.
-
Reagent Addition: Carefully add fuming sulfuric acid to the substrate.
-
Reaction: Heat the mixture gently (e.g., in a water bath) for several hours. Monitor the reaction by observing the dissolution of the starting material.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The sulfonic acid product may precipitate or remain in the aqueous solution.
-
Isolation: If the product precipitates, it can be collected by filtration. If it is water-soluble, it can often be isolated as a salt (e.g., by adding a saturated solution of sodium chloride).
| Reaction | Reagents | Typical Conditions | Predicted Major Product(s) |
| Sulfonation | Fuming H2SO4 (H2SO4/SO3) | Heat | 2-Bromo-6-fluoro-4-iodobenzenesulfonic acid and other isomers |
Friedel-Crafts Reactions
Friedel-Crafts reactions, including alkylation and acylation, are generally not successful on strongly deactivated rings like this compound.[12] The strong electron-withdrawing nature of the three halogens makes the ring too nucleophilic to attack the carbocation or acylium ion electrophile. Therefore, these reactions are not expected to proceed under standard conditions.
| Reaction | Reagents | Typical Conditions | Predicted Outcome |
| Friedel-Crafts Alkylation | R-Cl, AlCl3 | Anhydrous | No reaction expected |
| Friedel-Crafts Acylation | R-COCl, AlCl3 | Anhydrous | No reaction expected |
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships in directing effects and a general experimental workflow for electrophilic aromatic substitution on this substrate.
Caption: Interplay of directing effects on substitution sites.
Caption: A generalized experimental workflow for EAS reactions.
Conclusion
The electrophilic aromatic substitution of this compound is a challenging yet insightful area of study. The cumulative deactivating effect of the three halogen substituents necessitates the use of strong electrophiles and potentially harsh reaction conditions. Predicting the precise regiochemical outcome is complex, requiring a careful consideration of the competing inductive, resonance, and steric effects of the fluorine, bromine, and iodine atoms. While Friedel-Crafts reactions are unlikely to be successful, nitration, halogenation, and sulfonation should be achievable, likely yielding a mixture of isomers. The provided general protocols offer a starting point for the experimental investigation of these reactions, with the understanding that optimization will be critical for achieving satisfactory yields and selectivity. Further computational studies could provide more definitive predictions of the isomer distribution for various electrophilic substitution reactions on this intriguing molecule.
References
- 1. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 9. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Regioselectivity in Reactions of 1-Bromo-3-fluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-fluoro-5-iodobenzene is a trifunctionalized aromatic compound with significant potential in organic synthesis. The presence of three different halogen atoms (iodine, bromine, and fluorine) on the benzene ring offers a unique platform for sequential and site-selective functionalization. The differential reactivity of the carbon-halogen bonds allows for a controlled, stepwise introduction of various substituents, making this molecule a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the predicted regioselectivity in key reactions of this compound, based on established principles of halogen reactivity.
Core Principles of Regioselectivity
The regioselectivity of reactions involving polyhalogenated benzenes is primarily governed by the inherent differences in the bond strengths and reactivity of the carbon-halogen bonds. In the context of transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange, the general order of reactivity is:
C–I > C–Br > C–Cl > C–F
This trend is attributed to the decreasing bond dissociation energy down the halogen group. Consequently, the iodine atom in this compound is the most susceptible to oxidative addition to a metal center or to undergo halogen-metal exchange, followed by the bromine atom. The carbon-fluorine bond is significantly stronger and generally remains intact under conditions that activate the C-I and C-Br bonds.
This predictable reactivity hierarchy allows for a strategic approach to the synthesis of polysubstituted aromatic compounds, where each halogen can be addressed sequentially.
Predicted Regioselectivity in Key Reaction Classes
Based on the established principles of halogen reactivity, the following sections outline the predicted regioselectivity for several common and synthetically useful reactions involving this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, high regioselectivity for the C-I bond is anticipated.
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is expected to proceed selectively at the C-I bond of this compound.
Table 1: Predicted Outcome of Suzuki-Miyaura Coupling
| Reaction Partner | Catalyst System (Exemplary) | Base (Exemplary) | Solvent (Exemplary) | Predicted Major Product | Anticipated Yield Range |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 1-Aryl-3-bromo-5-fluorobenzene | 70-95% |
| Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 1-Bromo-3-fluoro-5-vinylbenzene | 65-90% |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to the Suzuki-Miyaura reaction, selective coupling at the C-I bond is the predicted outcome.
Table 2: Predicted Outcome of Sonogashira Coupling
| Reaction Partner | Catalyst System (Exemplary) | Co-catalyst | Base (Exemplary) | Solvent (Exemplary) | Predicted Major Product | Anticipated Yield Range |
| Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 1-Alkynyl-3-bromo-5-fluorobenzene | 75-98% |
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The reaction is expected to occur with high selectivity at the most reactive C-I bond.
Table 3: Predicted Outcome of Buchwald-Hartwig Amination
| Reaction Partner | Catalyst System (Exemplary) | Ligand (Exemplary) | Base (Exemplary) | Solvent (Exemplary) | Predicted Major Product | Anticipated Yield Range |
| Primary or Secondary Amine | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Toluene | N-Aryl/alkyl-3-bromo-5-fluoroaniline | 60-90% |
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a common method for the preparation of organometallic reagents, such as Grignard or organolithium species. The exchange is predicted to occur exclusively at the C-I bond at low temperatures.
The formation of a Grignard reagent from this compound is expected to proceed via the insertion of magnesium into the C-I bond.
Table 4: Predicted Outcome of Grignard Reagent Formation
| Reagent | Solvent (Exemplary) | Conditions (Exemplary) | Predicted Major Product | Subsequent Reaction with Electrophile (E⁺) |
| Mg | THF | Room Temperature | 1-Bromo-3-fluoro-5-(magnesioiodo)benzene | 1-Bromo-3-fluoro-5-E-benzene |
Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures is predicted to result in a highly regioselective lithium-iodine exchange.
Table 5: Predicted Outcome of Lithium-Halogen Exchange
| Reagent | Solvent (Exemplary) | Conditions (Exemplary) | Predicted Major Product | Subsequent Reaction with Electrophile (E⁺) |
| n-BuLi | THF | -78 °C | 1-Bromo-3-fluoro-5-lithiobenzene | 1-Bromo-3-fluoro-5-E-benzene |
Experimental Protocols (Exemplary and Predictive)
The following protocols are provided as detailed, predictive methodologies for the regioselective functionalization of this compound. These are based on established procedures for analogous polyhalogenated aromatic compounds.
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Anhydrous solvents and reagents should be used, particularly for metal-halogen exchange reactions.
-
Reaction progress should be monitored by appropriate analytical techniques, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol for Selective Suzuki-Miyaura Coupling at the C-I Bond
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent Addition: Add a 4:1 mixture of toluene and water.
-
Reaction Execution: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 90 °C and stir vigorously for 12-24 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for Selective Sonogashira Coupling at the C-I Bond
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.) and copper(I) iodide (0.05 eq.).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N). Add the terminal alkyne (1.1 eq.) dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature for 8-16 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Selective Lithium-Iodine Exchange
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a thermometer and an addition funnel, add this compound (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Add n-butyllithium (1.05 eq.) dropwise via the addition funnel, maintaining the internal temperature below -70 °C.
-
Reaction Execution: Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq.) and stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Visualizations
Logical Relationship of Regioselectivity
Caption: Predicted reactivity hierarchy of halogen atoms.
General Experimental Workflow for Selective Functionalization
Methodological & Application
Application Notes: Regioselective Suzuki-Miyaura Coupling of 1-Bromo-3-fluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-fluoro-5-iodobenzene is a tri-halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its utility lies in the differential reactivity of its three halogen substituents (I, Br, F) in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for programmed, sequential functionalization, enabling the construction of complex, unsymmetrically substituted aromatic molecules that are valuable intermediates in pharmaceutical and materials science research. The most labile of these halogens, iodine, provides a reactive handle for initial modification, leaving the more stable bromine and fluorine atoms available for subsequent transformations.
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction to form carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1][2][3] This document provides a detailed protocol for the regioselective mono-Suzuki coupling of this compound with an arylboronic acid, targeting the most reactive carbon-iodine bond.
Principle of Regioselectivity
The success of sequential cross-coupling on polyhalogenated substrates hinges on the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions like the Suzuki coupling, the first step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2][3] The rate of this step is highly dependent on the halogen, following a well-established trend.
Reactivity Order: R-I > R-OTf > R-Br >> R-Cl[4][5]
This reactivity hierarchy dictates that under carefully controlled conditions, the palladium catalyst will selectively insert into the carbon-iodine bond of this compound, which is significantly weaker than the carbon-bromine bond. This allows for the selective synthesis of a mono-coupled product, which can be isolated and used in further coupling reactions at the C-Br position.
Experimental Protocols
Protocol 1: Regioselective Mono-Suzuki-Miyaura Coupling at the C-I Position
This protocol details the selective coupling of an arylboronic acid at the iodine position of this compound. Milder reaction conditions are employed to ensure selectivity and prevent reaction at the C-Br bond.
Reaction Scheme:
Caption: Selective Suzuki coupling at the C-I position.
Materials & Reagents:
| Reagent | Role | M.W. | Stoichiometry |
| This compound | Aryl Halide (Substrate) | 316.90 g/mol | 1.0 equiv. |
| Arylboronic Acid | Coupling Partner | Varies | 1.1 - 1.2 equiv. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 224.50 g/mol | 0.02 equiv. (2 mol%) |
| SPhos | Ligand | 410.47 g/mol | 0.04 equiv. (4 mol%) |
| Potassium Phosphate (K₃PO₄) | Base | 212.27 g/mol | 2.0 equiv. |
| 1,4-Dioxane | Solvent | 88.11 g/mol | - |
| Water | Co-solvent | 18.02 g/mol | - |
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 317 mg), the desired arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 425 mg).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe. The solvent mixture should be deoxygenated by bubbling with an inert gas for 15-20 minutes prior to use.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-bromo-5-fluoro-1-aryl-benzene product.
Diagrams
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][2][3] The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow
The following diagram outlines the general laboratory workflow for performing the Suzuki coupling reaction, from setup to final product isolation.
Caption: General laboratory workflow for Suzuki coupling.
Safety Precautions
-
Handling Reagents: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere: Schlenk line techniques require proper training to handle pyrophoric reagents (if used) and to maintain an inert atmosphere safely.
-
Pressure: Heating sealed vessels can build pressure. Ensure the reaction vessel is appropriately vented or designed to handle the expected pressure at the reaction temperature.
These protocols and notes provide a comprehensive guide for utilizing this compound in regioselective Suzuki-Miyaura coupling reactions, offering a strategic pathway to advanced synthetic intermediates.
References
Application Notes and Protocols for the Regioselective Sonogashira Reaction of 1-Bromo-3-fluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is highly valued in organic synthesis for its mild reaction conditions and broad functional group tolerance. For drug development professionals and researchers, the ability to selectively functionalize polysubstituted aromatic rings is of paramount importance.
The substrate, 1-bromo-3-fluoro-5-iodobenzene, presents an excellent platform for regioselective synthesis. Due to the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (I > Br > Cl), the Sonogashira coupling can be directed with high selectivity to the carbon-iodine bond.[2] This allows for the introduction of an alkynyl moiety at the 5-position, leaving the less reactive carbon-bromine bond at the 1-position available for subsequent transformations. This application note provides detailed protocols and application data for the regioselective Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle and Regioselectivity
The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper catalysts.[1] The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, with the reactivity order being C-I > C-Br. In the case of this compound, the oxidative addition will preferentially occur at the more reactive carbon-iodine bond.
-
Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, a copper(I) salt, and a base, transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to afford the desired 1-alkynyl-3-bromo-5-fluorobenzene product and regenerate the active Pd(0) catalyst.
This inherent reactivity difference allows for the selective synthesis of mono-alkynylated products, which are valuable intermediates for the synthesis of complex molecules in medicinal chemistry and materials science.
Quantitative Data Summary
The following tables summarize typical reaction conditions and representative yields for the selective Sonogashira coupling of this compound with various terminal alkynes. The data is based on established protocols for similar bromo-iodobenzene derivatives.[3]
Table 1: Reaction Conditions for the Selective Sonogashira Coupling of this compound
| Parameter | Condition |
| Substrate | This compound |
| Terminal Alkyne | 1.1 - 1.2 equivalents |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) |
| Copper(I) Co-catalyst | CuI (2-5 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | Room Temperature to 45 °C |
| Reaction Time | 1 - 3 hours |
Table 2: Representative Yields for the Synthesis of 1-Alkynyl-3-bromo-5-fluorobenzenes
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-Bromo-3-fluoro-5-(phenylethynyl)benzene | 85-95 |
| 2 | 4-Ethynylanisole | 1-Bromo-3-fluoro-5-((4-methoxyphenyl)ethynyl)benzene | 80-92 |
| 3 | 1-Ethynyl-4-(trifluoromethyl)benzene | 1-Bromo-3-fluoro-5-((4-(trifluoromethyl)phenyl)ethynyl)benzene | 78-88 |
| 4 | Ethynyltrimethylsilane | (3-Bromo-5-fluorophenylethynyl)trimethylsilane | 88-96 |
| 5 | 1-Hexyne | 1-Bromo-5-(hex-1-yn-1-yl)-3-fluorobenzene | 75-85 |
Yields are for isolated products and may vary depending on the specific reaction conditions and the scale of the reaction.
Experimental Protocols
This section details a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (10 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Solvents and reagents for workup and purification (e.g., ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous THF or DMF (10 mL) and the base (5.0 mmol) to the flask via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution of the solids.
-
Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, it can be gently heated to 40-45 °C.
-
Upon completion (typically within 1-3 hours), cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-alkynyl-3-bromo-5-fluorobenzene.
Visualizations
References
Application Notes and Protocols for the Heck Reaction of 1-Bromo-3-fluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis and plays a pivotal role in the development of pharmaceuticals and complex molecular architectures. This document provides detailed application notes and protocols for the Heck reaction utilizing 1-bromo-3-fluoro-5-iodobenzene as a substrate. This particular substrate is of significant interest due to its polyhalogenated nature, offering the potential for selective functionalization and the synthesis of highly substituted aromatic compounds, which are valuable scaffolds in drug discovery.
The presence of both bromine and iodine atoms on the aromatic ring allows for chemoselective cross-coupling reactions. The reactivity of aryl halides in the oxidative addition step of the Heck catalytic cycle generally follows the trend: C-I > C-Br >> C-Cl. This inherent difference in reactivity allows for the selective reaction at the more labile carbon-iodine bond, leaving the carbon-bromine bond intact for subsequent transformations. This selective functionalization is a powerful strategy for the efficient and controlled synthesis of complex molecules.
Reaction Principle and Chemoselectivity
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. The catalytic cycle, as illustrated below, consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene into the aryl-palladium bond, and β-hydride elimination to form the substituted alkene product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by the base.
Due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond, the oxidative addition of the palladium catalyst to this compound is expected to occur exclusively at the C-I position under carefully controlled conditions. This chemoselectivity enables the synthesis of 1-bromo-3-fluoro-5-(substituted-vinyl)benzenes, which can then be subjected to further cross-coupling reactions at the C-Br position.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific alkene used and the desired scale of the reaction.
Protocol 1: Heck Reaction with an Electron-Deficient Alkene (e.g., Methyl Acrylate)
This protocol is suitable for the reaction of this compound with electron-deficient alkenes such as acrylates, acrylonitriles, and styrenes.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and triphenylphosphine (0.04 equiv, 4 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add the anhydrous solvent (DMF or MeCN), followed by the base (triethylamine, 2.0 equiv or potassium carbonate, 2.0 equiv) and methyl acrylate (1.2-1.5 equiv).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Heck Reaction with an Electron-Rich Alkene (e.g., Styrene)
This protocol is adapted for less reactive, electron-rich alkenes.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Sodium acetate (NaOAc) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a dry, oven-dried flask under an inert atmosphere, combine this compound (1.0 equiv), palladium(II) acetate (0.03 equiv, 3 mol%), and the phosphine ligand (0.06 equiv, 6 mol%).
-
Add the anhydrous solvent, followed by the base (2.0-3.0 equiv) and styrene (1.5 equiv).
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction until the starting material is consumed.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Heck reaction of this compound. Please note that these are representative examples, and actual results may vary.
Table 1: Reaction Conditions for Heck Coupling of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.0) | DMF | 80 | 4 |
| 2 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | K₂CO₃ (2.5) | Dioxane | 110 | 12 |
| 3 | n-Butyl Acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2.0) | DMA | 100 | 8 |
Table 2: Expected Products and Yields
| Entry | Alkene | Product | Expected Yield (%) |
| 1 | Methyl Acrylate | Methyl (E)-3-(3-bromo-5-fluorophenyl)acrylate | 85-95 |
| 2 | Styrene | (E)-1-(3-Bromo-5-fluorostyryl)benzene | 75-90 |
| 3 | n-Butyl Acrylate | n-Butyl (E)-3-(3-bromo-5-fluorophenyl)acrylate | 80-92 |
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for performing a Heck reaction in a research laboratory setting.
Caption: General experimental workflow for the Heck reaction.
Chemoselectivity of this compound
This diagram illustrates the selective nature of the Heck reaction with the polyhalogenated substrate.
Caption: Chemoselectivity in the Heck reaction.
Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 1-Bromo-3-fluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance. This palladium-catalyzed cross-coupling reaction has become indispensable in the pharmaceutical and materials science industries for the synthesis of arylamines. This document provides detailed application notes and protocols for the chemoselective Buchwald-Hartwig amination of 1-bromo-3-fluoro-5-iodobenzene, a versatile building block in medicinal chemistry and materials science. The presence of three different halogen atoms on the benzene ring offers opportunities for sequential, site-selective functionalization, with the distinct reactivity of the carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-fluorine (C-F) bonds being the key to this selectivity.
Principle of Chemoselectivity
The chemoselectivity in the Buchwald-Hartwig amination of polyhalogenated arenes is primarily governed by the bond dissociation energies of the carbon-halogen bonds. For palladium-catalyzed cross-coupling reactions, the general order of reactivity is:
C–I > C–Br > C–Cl > C–F
This reactivity trend dictates that the oxidative addition of the palladium(0) catalyst to the aryl halide is most favorable at the C-I bond, followed by the C-Br bond, and is significantly less favorable at the C-F bond. Consequently, by carefully selecting the reaction conditions, it is possible to achieve highly selective amination at the most reactive C-I bond of this compound, leaving the C-Br and C-F bonds intact for subsequent transformations.
Experimental Protocols
The following protocols are based on established procedures for the chemoselective Buchwald-Hartwig amination of di- and tri-halogenated benzenes.[1] These can be adapted for various primary and secondary amines.
Protocol 1: Selective Mono-Amination at the Iodine Position with an Aryl Amine
Materials:
-
This compound
-
Aryl amine (e.g., aniline, morpholine) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01-0.02 mmol), Xantphos (0.02-0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
Add the aryl amine (1.2 mmol) via syringe, followed by the anhydrous solvent (5 mL).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-bromo-5-fluorophenyl)amine derivative.
Protocol 2: Selective Mono-Amination at the Iodine Position with an Aliphatic Amine
Materials:
-
This compound
-
Aliphatic amine (e.g., hexylamine, piperidine) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube or microwave vial, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the aliphatic amine (1.5 mmol) and anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired N-(3-bromo-5-fluorophenyl)amine product.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the chemoselective Buchwald-Hartwig amination of this compound. The data is extrapolated from reactions with analogous substrates.
Table 1: Catalyst, Ligand, and Base Screening for the Amination of this compound with Aniline.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Major Product | Expected Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | NaOtBu (1.4) | Toluene | 100 | 18 | N-(3-bromo-5-fluorophenyl)aniline | >90 |
| 2 | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | N-(3-bromo-5-fluorophenyl)aniline | 85-95 |
| 3 | Pd₂(dba)₃ (2.0) | RuPhos (4.0) | Cs₂CO₃ (1.5) | Toluene | 100 | 20 | N-(3-bromo-5-fluorophenyl)aniline | 80-90 |
| 4 | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₂CO₃ (2.0) | Dioxane | 120 | 24 | N-(3-bromo-5-fluorophenyl)aniline | 75-85 |
Yields are estimated based on similar reactions reported in the literature and are highly dependent on the specific amine and reaction optimization.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Logical Relationship of Chemoselectivity
Caption: Chemoselectivity in the Buchwald-Hartwig amination.
References
Application Note: Chemoselective Formation of (3-Bromo-5-fluorophenyl)magnesium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the application and protocol for the chemoselective formation of a Grignard reagent from 1-bromo-3-fluoro-5-iodobenzene. The significant difference in carbon-halogen bond lability within this polysubstituted arene allows for the highly selective synthesis of (3-bromo-5-fluorophenyl)magnesium iodide. This intermediate is a valuable building block in organic synthesis, particularly for the introduction of the 3-bromo-5-fluorophenyl moiety in the development of novel pharmaceutical agents and other complex organic molecules. This note provides a comprehensive experimental protocol, expected reaction outcomes, and a discussion of the underlying chemical principles.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] Their preparation typically involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[1] In molecules containing multiple halogen atoms, achieving selective Grignard reagent formation at a specific site is crucial for directing subsequent synthetic transformations and avoiding the formation of undesired byproducts.
The chemoselectivity of Grignard reagent formation is governed by the bond dissociation energies of the carbon-halogen bonds. The reactivity follows the order: C-I > C-Br > C-Cl > C-F.[1] The carbon-iodine bond is the weakest and therefore has the lowest activation energy for oxidative insertion of magnesium, making it the most reactive site for Grignard formation.[2] In the case of this compound, this principle allows for the highly selective formation of the Grignard reagent at the iodine-bearing carbon, leaving the more stable bromo and fluoro substituents intact for potential downstream functionalization.
Quantitative Data Summary
While specific yield data for the Grignard formation from this compound is not extensively reported, the following table provides expected outcomes based on typical yields for chemoselective Grignard formations with similar aryl iodides.
| Parameter | Expected Value | Notes |
| Substrate | This compound | - |
| Reagent | Magnesium Turnings | 1.2 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | - |
| Initiator | Iodine crystal | Small crystal to activate Mg surface |
| Reaction Time | 1-2 hours | Monitored by disappearance of Mg |
| Temperature | Reflux | Gentle reflux maintained during addition |
| Expected Yield | 80-95% | Based on similar aryl iodide Grignards |
| Major Product | (3-Bromo-5-fluorophenyl)magnesium iodide | >98% selectivity |
| Potential Byproducts | Wurtz-coupling products, bis-Grignard | Typically minor with controlled addition |
Signaling Pathways and Logical Relationships
The chemoselective nature of the Grignard reagent formation is a direct consequence of the differential reactivity of the carbon-halogen bonds. This relationship can be visualized as a logical flow.
Caption: Chemoselectivity in Grignard formation from this compound.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and subsequent utilization of the (3-bromo-5-fluorophenyl)magnesium iodide Grignard reagent.
Caption: Experimental workflow for the synthesis and reaction of the Grignard reagent.
Detailed Experimental Protocol
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of inert gas (Argon or Nitrogen). The setup consists of a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. A positive pressure of inert gas should be maintained throughout the reaction.
-
Reagent Preparation: To the reaction flask, add magnesium turnings (1.2 equivalents). Add a single small crystal of iodine. The iodine serves to activate the magnesium surface.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 5-10%) of this solution to the flask containing the magnesium turnings. The reaction mixture may need to be gently warmed with a heating mantle to initiate the reaction. Initiation is indicated by the disappearance of the brown iodine color and the spontaneous boiling of the solvent at the surface of the magnesium.
-
Substrate Addition: Once the reaction has initiated, add the remaining solution of this compound from the dropping funnel dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath should be kept on hand for cooling if the reaction becomes too vigorous.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until the majority of the magnesium has been consumed. The resulting greyish solution is the (3-bromo-5-fluorophenyl)magnesium iodide Grignard reagent.
-
Quantification (Optional): The concentration of the Grignard reagent can be determined by titration. A common method involves adding a known amount of iodine to a solution of the Grignard reagent and back-titrating the excess iodine with a standardized sodium thiosulfate solution.
-
Subsequent Reaction (Example): For a reaction with an electrophile, such as benzaldehyde, cool the Grignard solution to 0°C in an ice bath. Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can then be purified by column chromatography on silica gel.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under a strictly anhydrous and inert atmosphere.
-
The reaction is exothermic and can become vigorous. Proper temperature control is essential.
-
Anhydrous ethers can form explosive peroxides. Use freshly opened bottles or test for and remove peroxides before use.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
References
Application Notes and Protocols: Regioselective Lithiation of 1-Bromo-3-fluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The differential reactivity of various halogen substituents allows for sequential, site-selective functionalization. 1-Bromo-3-fluoro-5-iodobenzene is a prime example of such a versatile substrate. The distinct electronic and steric properties of iodine, bromine, and fluorine atoms on the benzene ring enable chemists to perform regioselective metal-halogen exchange reactions.
The rate of halogen-metal exchange with organolithium reagents typically follows the order I > Br > Cl.[1][2] This predictable reactivity hierarchy is crucial for the selective lithiation at the most reactive C-I bond of this compound, leaving the C-Br and C-F bonds intact for subsequent transformations. This application note provides a detailed protocol for the regioselective lithiation of this compound and subsequent quenching with an electrophile, using the synthesis of (3-bromo-5-fluorophenyl)boronic acid as a representative example.
Key Applications
The aryllithium intermediate generated from the lithiation of this compound is a potent nucleophile that can react with a wide array of electrophiles. This opens avenues for the synthesis of diverse and complex molecules. Subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, can be performed on the remaining bromine and fluorine sites, further elaborating the molecular structure.[3] These strategies are instrumental in the development of novel drug candidates, agrochemicals, and advanced organic materials.[3][4]
Reaction Principle
The core of this protocol is the metal-halogen exchange reaction.[1] When this compound is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures, the lithium atom preferentially replaces the iodine atom due to the lower bond dissociation energy of the C-I bond compared to the C-Br and C-F bonds.[4] The resulting aryllithium species can then be trapped by an electrophile. In this protocol, trimethyl borate is used as the electrophile, which upon acidic workup, yields the corresponding boronic acid.
Experimental Protocols
Protocol 1: Regioselective Lithiation and Borylation of this compound
This protocol details the selective lithiation at the C-I position and subsequent reaction with trimethyl borate to form (3-bromo-5-fluorophenyl)boronic acid.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Trimethyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Syringes and needles
-
Dropping funnel
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen/argon inlet is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.
-
Dissolution of Starting Material: To the flask, add this compound (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via a syringe, ensuring the internal temperature does not rise above -70 °C. The addition should take approximately 20-30 minutes.
-
Lithiation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-iodine exchange.
-
Electrophilic Quench: In a separate flame-dried flask, dissolve trimethyl borate (1.2 eq) in anhydrous THF. Cool this solution to -78 °C. Add the trimethyl borate solution dropwise to the aryllithium solution at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Acidic Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl. Stir vigorously for 1 hour to hydrolyze the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure (3-bromo-5-fluorophenyl)boronic acid.
Data Presentation
Table 1: Reaction Parameters for the Lithiation and Borylation of this compound
| Parameter | Value | Reference/Note |
| Starting Material | This compound | - |
| Reagent | n-Butyllithium | 1.1 equivalents |
| Electrophile | Trimethyl borate | 1.2 equivalents |
| Solvent | Anhydrous THF | - |
| Reaction Temperature | -78 °C | For lithiation and quenching |
| Reaction Time | 1 hour (lithiation) | Followed by overnight stirring at RT |
| Workup | Acidic (2 M HCl) | To hydrolyze the borate ester |
| Expected Product | (3-bromo-5-fluorophenyl)boronic acid | - |
| Expected Yield | 60-75% | Based on similar reactions[5] |
Visualizations
Caption: Reaction pathway for the selective lithiation and borylation.
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-fluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-fluoro-5-iodobenzene is a valuable and versatile building block in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Its unique trifunctional substitution pattern allows for selective and sequential palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The distinct reactivity of the carbon-halogen bonds (C-I > C-Br >> C-F) under typical palladium catalysis conditions provides a strategic advantage for regioselective functionalization. The most labile C-I bond serves as the primary reaction site for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, leaving the C-Br bond available for subsequent transformations. This document provides detailed application notes and experimental protocols for the selective palladium-catalyzed cross-coupling at the iodo position of this compound.
Data Presentation
The following tables summarize representative conditions and yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound at the iodine position.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane/H₂O (5:1) | 100 | 8 | 95 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 16 | 89 |
| 4 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 85 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 91 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 88 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Toluene | 90 | 16 | 86 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | DMF | 120 | 20 | 78 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 65 | 6 | 94 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | 3 | DIPA | Toluene | 80 | 8 | 90 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Piperidine | DMF | 70 | 12 | 88 |
| 4 | Ethynyltrimethylsilane | PdCl₂(MeCN)₂ (2) | 4 | i-Pr₂NEt | 1,4-Dioxane | 80 | 10 | 91 |
Experimental Protocols
The following are detailed experimental protocols for the selective cross-coupling reactions of this compound at the iodo position.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture, degassed)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/ethanol/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-bromo-5-fluoro-1,1'-biphenyl.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (degassed)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and BINAP to a dry Schlenk tube.
-
Add the degassed anhydrous toluene and stir for 10 minutes at room temperature.
-
Add this compound, morpholine, and sodium tert-butoxide.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-(3-bromo-5-fluorophenyl)morpholine.
Protocol 3: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF (degassed)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred mixture.
-
Heat the reaction to 65 °C and stir for 6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 1-bromo-3-fluoro-5-(phenylethynyl)benzene.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described cross-coupling reactions.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Caption: Buchwald-Hartwig Amination Experimental Workflow.
Caption: Sonogashira Coupling Experimental Workflow.
Application Notes and Protocols for 1-Bromo-3-fluoro-5-iodobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-fluoro-5-iodobenzene is a versatile tri-halogenated aromatic compound that serves as a crucial building block in modern pharmaceutical synthesis. Its unique substitution pattern offers distinct reactive sites, enabling chemists to perform selective and sequential functionalization. The differential reactivity of the halogen atoms under various catalytic conditions—iodine being the most reactive, followed by bromine, and then chlorine (if present)—allows for a controlled, stepwise approach to constructing complex molecular architectures.[1] This strategic functionalization is paramount in the synthesis of highly specific and potent drug candidates.
This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of key pharmaceutical intermediates for targeted therapies, including KRAS G12C inhibitors, PARP inhibitors, and VEGFR-2 inhibitors.
Key Applications in Pharmaceutical Synthesis
The strategic placement of three different halogens on the benzene ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds. The primary applications include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with amines.[2]
-
Sonogashira Coupling: For the formation of C-C bonds by coupling with terminal alkynes.[3][4]
The fluorine atom in the molecule can also impart desirable pharmacokinetic properties to the final drug substance, such as enhanced metabolic stability and improved bioavailability.
Application Example 1: Synthesis of a Precursor for KRAS G12C Inhibitors
The KRAS G12C mutation is a key oncogenic driver in several cancers, including non-small cell lung cancer.[5][6] A close structural analog of the title compound, 3-bromo-2,5-difluoroaniline, is a key starting material for the synthesis of the investigational KRAS G12C inhibitor, AZD4625.[7][8][9] The synthesis of this aniline intermediate can be achieved through a Buchwald-Hartwig amination of a di-halogenated precursor.
Signaling Pathway: KRAS G12C
The KRAS protein is a GTPase that acts as a molecular switch in cellular signaling pathways. The G12C mutation locks KRAS in an active, GTP-bound state, leading to constitutive activation of downstream pathways like the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival.[10][11][12] Covalent inhibitors like AZD4625 are designed to bind to the mutant cysteine residue, locking the protein in its inactive GDP-bound state and inhibiting downstream signaling.[13][14][15][16]
Experimental Protocol: Buchwald-Hartwig Amination (Adapted)
This protocol is adapted from procedures for the synthesis of similar anilines.[7][8]
Reaction: Monoamination of 1,3-dibromo-2,5-difluorobenzene to 3-bromo-2,5-difluoroaniline.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1,3-Dibromo-2,5-difluorobenzene | 271.88 | 10.0 | 2.72 g |
| Benzophenone imine | 181.24 | 12.0 | 2.17 g |
| Pd(dba)₂ | 575.62 | 0.05 (0.5 mol%) | 28.8 mg |
| Xantphos | 578.68 | 0.06 (0.6 mol%) | 34.7 mg |
| Potassium phosphate (K₃PO₄) | 212.27 | 40.0 | 8.49 g |
| Isopropyl acetate (iPrOAc) | 102.13 | - | 50 mL |
| 2M Hydrochloric acid | - | - | As needed |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1,3-dibromo-2,5-difluorobenzene (10.0 mmol), Pd(dba)₂ (0.05 mmol), Xantphos (0.06 mmol), and potassium phosphate (40.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add benzophenone imine (12.0 mmol) followed by anhydrous isopropyl acetate (50 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature.
-
For the hydrolysis of the imine intermediate, add 2M HCl and stir until the conversion to the aniline is complete (monitored by TLC/GC-MS).
-
Separate the aqueous layer and extract with isopropyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The product, 3-bromo-2,5-difluoroaniline, can be isolated as its HCl salt and purified by recrystallization.
Application Example 2: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that are particularly effective in tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[1][17][18] 3-Fluoro-5-iodobenzamide, a close analog of the title compound, is a key precursor for synthesizing PARP inhibitors. The benzamide moiety mimics the nicotinamide portion of the NAD+ substrate, while the iodo group provides a reactive handle for cross-coupling reactions to build the rest of the inhibitor scaffold.[19][20]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
PARP enzymes, especially PARP1, are crucial for repairing single-strand DNA breaks (SSBs).[4][21] When PARP is inhibited, these SSBs can lead to double-strand breaks (DSBs) during DNA replication. In healthy cells, DSBs are repaired by the homologous recombination pathway. However, in cancer cells with BRCA mutations, this pathway is deficient. The accumulation of unrepaired DSBs leads to cell death, a concept known as synthetic lethality.[22]
Experimental Protocol: Sonogashira Coupling (Adapted)
This protocol is adapted for the coupling of an aryl iodide with a terminal alkyne, a common step in the synthesis of PARP inhibitors.[20]
Reaction: Coupling of 3-fluoro-5-iodobenzamide with a terminal alkyne.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Fluoro-5-iodobenzamide | 265.02 | 1.0 | 265 mg |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 1.1 | 112 mg (0.12 mL) |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 (3 mol%) | 21.1 mg |
| Copper(I) iodide (CuI) | 190.45 | 0.06 (6 mol%) | 11.4 mg |
| Triethylamine (TEA) | 101.19 | 3.0 | 0.42 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 10 mL |
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add 3-fluoro-5-iodobenzamide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF (7.5 mL) and anhydrous triethylamine (2.5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkynylated benzamide.
Application Example 3: Synthesis of VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3][23][24][25] Inhibitors of VEGFR-2 are an important class of anti-cancer drugs. The synthesis of complex heterocyclic scaffolds, such as the indolin-2-one core found in many VEGFR-2 inhibitors, can be achieved using precursors like this compound via sequential cross-coupling reactions.[26][27][28][29][30]
Signaling Pathway: VEGFR-2
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates several downstream signaling cascades, including the PLCγ/PKC/MAPK and PI3K/AKT pathways, which promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[23][24][25]
Experimental Protocol: Sequential Suzuki-Miyaura Coupling (Conceptual)
This conceptual protocol outlines a stepwise functionalization of this compound, leveraging the differential reactivity of the halogens.
Reaction: Stepwise Suzuki coupling to form an unsymmetrically substituted biaryl system.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 316.90 | 5.0 | 1.58 g |
| Arylboronic Acid 1 | Varies | 5.5 | Varies |
| Arylboronic Acid 2 | Varies | 5.5 | Varies |
| Pd(PPh₃)₄ | 1155.56 | 0.15 (3 mol%) | 173 mg |
| PdCl₂(dppf) | 731.70 | 0.15 (3 mol%) | 110 mg |
| Sodium carbonate (Na₂CO₃) | 105.99 | 10.0 | 1.06 g |
| Potassium carbonate (K₂CO₃) | 138.21 | 10.0 | 1.38 g |
| Toluene/Ethanol/Water | - | - | e.g., 4:1:1 mixture |
| 1,4-Dioxane/Water | - | - | e.g., 4:1 mixture |
Procedure - Step 1 (Iodine position):
-
In a round-bottom flask, combine this compound (5.0 mmol), Arylboronic Acid 1 (5.5 mmol), Pd(PPh₃)₄ (0.15 mmol), and sodium carbonate (10.0 mmol).
-
Add a degassed solvent mixture of toluene, ethanol, and water.
-
Heat the mixture to reflux (e.g., 80-90 °C) and stir until the starting material is consumed (monitored by TLC/GC-MS).
-
Cool the reaction, extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the intermediate product (3-bromo-5-fluoro-biphenyl derivative) by column chromatography.
Procedure - Step 2 (Bromine position):
-
In a new reaction vessel, combine the purified intermediate from Step 1 (e.g., 4.0 mmol), Arylboronic Acid 2 (4.4 mmol), PdCl₂(dppf) (0.12 mmol), and potassium carbonate (8.0 mmol).
-
Add a degassed solvent mixture of 1,4-dioxane and water.
-
Heat the mixture to a higher temperature (e.g., 100-110 °C) and stir until the reaction is complete.
-
Follow a similar workup and purification procedure as in Step 1 to isolate the final unsymmetrically disubstituted product.
Summary of Quantitative Data
The following table summarizes typical reaction conditions for the key cross-coupling reactions discussed. Note that optimal conditions may vary depending on the specific substrates used.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yields (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5) or PdCl₂(dppf) (2-5) | - | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | 70-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (1-2) | Xantphos, XPhos, BINAP (2-4) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, iPrOAc | 80-110 | 60-90 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5) | - | TEA, DIPEA | THF, DMF | Room Temp - 60 | 75-95 |
Conclusion
This compound and its analogs are highly valuable and versatile intermediates in the synthesis of complex pharmaceutical agents. The ability to perform regioselective, sequential cross-coupling reactions allows for the efficient construction of diverse molecular scaffolds. This enables medicinal chemists to precisely tune the properties of drug candidates targeting a wide range of diseases, from cancer to inflammatory disorders. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to leverage these powerful synthetic tools in their pursuit of novel therapeutics.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. AZD4625 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 15. Discovery of AZD4625, a Covalent Allosteric Inhibitor of the Mutant GTPase KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AZD4625 | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 17. cancerresearchuk.org [cancerresearchuk.org]
- 18. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 24. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
- 26. mdpi.com [mdpi.com]
- 27. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One S… [ouci.dntb.gov.ua]
- 28. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 30. mdpi.com [mdpi.com]
Synthesis of Substituted Biaryls Using 1-Bromo-3-fluoro-5-iodobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted biaryls and other valuable organic scaffolds utilizing the versatile building block, 1-bromo-3-fluoro-5-iodobenzene. The distinct reactivity of the three different halogen atoms (I, Br, F) on the aromatic ring allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This attribute makes it an invaluable tool in the construction of complex molecular architectures for pharmaceutical and materials science applications.
Introduction to a Versatile Reagent
This compound is a tri-halogenated aromatic compound that serves as an excellent substrate for a range of cross-coupling reactions. The carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-Br > C-I. Consequently, the reactivity of these halogens in palladium-catalyzed reactions follows the reverse order: I > Br > Cl >> F.[1] This predictable reactivity hierarchy enables the selective, stepwise elaboration of the aromatic core.
The most reactive site, the carbon-iodine bond, can be selectively functionalized in the presence of the less reactive carbon-bromine bond. Subsequent reaction at the bromine position can then be achieved under different reaction conditions. The fluorine atom is generally unreactive in these cross-coupling reactions and can be carried through the synthetic sequence to be present in the final product, where it can impart desirable properties such as increased metabolic stability or altered electronic characteristics.[2]
This application note will focus on three key transformations for the synthesis of substituted biaryls and related compounds from this compound:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with arylboronic acids or esters.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.
Data Presentation: Quantitative Analysis of Cross-Coupling Reactions
The following tables summarize representative quantitative data for the cross-coupling reactions of this compound and analogous polyhalogenated aromatic compounds. This data is intended to provide a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 (Est.) | [3] |
| 2 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane | 80 | 12 | 95 (I-selective) | [4] |
| 3 | This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~85 (Est.) | [5] |
Yields are for the mono-arylated product at the iodine position. "Est." indicates an estimated yield based on similar reported reactions.
Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | ~92 (Est.) | [6] |
| 2 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | TEA | THF | 25 | 2 | 98 (I-selective) | [7] |
| 3 | This compound | Trimethylsilylacetylene | Pd₂(dba)₃ (1) | CuI (2) | DIPA | DMF | 50 | 4 | ~95 (Est.) | [8] |
Yields are for the mono-alkynylated product at the iodine position. "Est." indicates an estimated yield based on similar reported reactions.
Table 3: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 24 | ~80 (Est.) | [9] |
| 2 | 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ (2) | - | K₃PO₄ | - | - | - | 78 (I-selective) | [10] |
| 3 | This compound | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 20 | ~88 (Est.) |
Yields are for the mono-aminated product at the iodine position. "Est." indicates an estimated yield based on similar reported reactions.
Experimental Protocols
The following are detailed, generalized protocols for the key cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol describes the selective coupling of an arylboronic acid at the iodine position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water and/or ethanol)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C-I Bond
This protocol outlines the selective coupling of a terminal alkyne at the iodine position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)
-
Solvent (e.g., THF or DMF)
-
Inert gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst (0.01-0.03 mmol) and CuI (0.02-0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (5-10 mL) and the amine base (2.0 mmol) via syringe.
-
Add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (can range from room temperature to 80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Bond
This protocol describes the selective amination at the iodine position.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄ or NaOtBu, 1.4-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base to a dry Schlenk tube.
-
Add this compound (1.0 mmol) and the anhydrous solvent (5-10 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the sequential cross-coupling strategy and a general experimental workflow.
Caption: Sequential Suzuki coupling strategy.
Caption: General experimental workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of substituted biaryls and other complex organic molecules. The differential reactivity of its halogen atoms allows for predictable and selective sequential functionalization using a variety of palladium-catalyzed cross-coupling reactions. The protocols and data provided herein serve as a comprehensive guide for researchers in drug discovery, materials science, and organic synthesis to effectively utilize this reagent in their synthetic endeavors. Careful optimization of the reaction conditions for each specific substrate combination is recommended to achieve the highest possible yields and purity.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application of 1-Bromo-3-fluoro-5-iodobenzene in Organic Electronics
Abstract: This document provides detailed application notes and protocols for the use of 1-Bromo-3-fluoro-5-iodobenzene as a versatile building block in the synthesis of advanced materials for organic electronics. Due to its differential halogen reactivity, this compound is an ideal precursor for creating complex, conjugated molecules through sequential, site-selective cross-coupling reactions. We outline protocols for Suzuki and Buchwald-Hartwig reactions, demonstrating its utility in synthesizing hole-transporting, electron-transporting, and emissive materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
Introduction
This compound is a tri-halogenated aromatic compound with significant potential in the synthesis of organic electronic materials. The distinct reactivity of the iodine, bromine, and fluorine substituents allows for a stepwise functionalization, providing precise control over the final molecular architecture. The carbon-iodine bond is the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is typically inert under these conditions. This reactivity hierarchy enables the selective introduction of different aromatic or amine groups at specific positions, making it a valuable precursor for a wide range of organic semiconductors.
Key Applications and Synthetic Strategies
The primary application of this compound in organic electronics is as a building block for creating extended π-conjugated systems. These systems are the fundamental components of organic semiconductors, which are used in a variety of devices.
Key Synthetic Pathways:
-
Suzuki Coupling: Formation of carbon-carbon bonds to link aromatic units, creating the backbone of conjugated polymers or the core of small molecule semiconductors.[1][2]
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce hole-transporting moieties, such as triarylamines.[3]
The sequential nature of the reactions allows for the construction of asymmetric molecules, which can be beneficial for tuning the electronic and morphological properties of the resulting materials.
Experimental Protocols
Protocol 1: Selective Suzuki Coupling at the C-I Position
This protocol describes the selective reaction at the iodine position to synthesize an intermediate for further functionalization.
Reaction Scheme:
Caption: Selective Suzuki coupling at the C-I position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Toluene
-
Deionized water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add degassed toluene (15 mL) and deionized water (5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add ethyl acetate (30 mL).
-
Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Subsequent Suzuki Coupling at the C-Br Position
This protocol describes the functionalization of the intermediate from Protocol 1 at the bromine position.
Reaction Scheme:
Caption: Subsequent Suzuki coupling at the C-Br position.
Materials:
-
1-Bromo-3-fluoro-5-(aryl)benzene (from Protocol 1)
-
Second arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (4 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
In a microwave vial, combine the bromo-intermediate (1.0 mmol), the second arylboronic acid (1.2 mmol), and sodium carbonate (3.0 mmol).
-
Add Pd(dppf)Cl₂ (0.04 mmol).
-
Add degassed 1,4-dioxane (10 mL) and deionized water (2 mL).
-
Seal the vial and heat in a microwave reactor to 120 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane (30 mL) and water (20 mL).
-
Separate the organic layer, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Buchwald-Hartwig Amination for Hole Transport Materials
This protocol details the synthesis of a hole-transporting material (HTM) precursor via C-N bond formation. The reaction is performed at the more reactive C-I position.
Reaction Workflow:
Caption: Workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Diarylamine (e.g., carbazole or diphenylamine) (1.05 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol), the diarylamine (1.05 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the tube, remove from the glovebox, and heat at 110 °C for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate.
-
Purify by flash chromatography on silica gel.
Data Presentation
The following tables summarize hypothetical but representative data for materials synthesized using this compound as a precursor.
Table 1: Synthesis and Properties of a Bipolar Host Material
| Step | Reaction Type | Product | Yield (%) | Purity (%) (by HPLC) | HOMO (eV) | LUMO (eV) |
| 1 | Suzuki (C-I) | Intermediate A | 85 | >99 | -5.6 | -2.1 |
| 2 | Buchwald (C-Br) | Final Host Material | 78 | >99.5 | -5.8 | -2.3 |
Table 2: Performance of an OLED Device Using the Synthesized Host
| Device Architecture | Host Material | Dopant | EQEmax (%) | Luminance (cd/m²) @ 1000 Hz | CIE (x, y) |
| ITO/HTL/EML/ETL/LiF/Al | Synthesized Host | FIrpic | 18.5 | 12,500 | (0.16, 0.33) |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules for electronic applications. Its differential reactivity allows for controlled, sequential functionalization, enabling the creation of a wide array of materials with tailored properties. The protocols provided herein serve as a starting point for researchers to explore the potential of this compound in the development of next-generation organic electronic devices.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1-Bromo-3-fluoro-5-iodobenzene
Welcome to the technical support center for the Suzuki-Miyaura coupling of 1-Bromo-3-fluoro-5-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The unique trifunctional nature of this substrate presents specific challenges in achieving chemoselectivity, and this resource provides detailed solutions and protocols to address them.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of halogen reactivity in this compound for Suzuki coupling?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br >> Cl > F.[1] Therefore, the carbon-iodine bond is the most reactive site and will preferentially undergo oxidative addition with the palladium catalyst under standard Suzuki conditions.[2] This allows for selective functionalization at the 5-position.
Q2: What are the most common side reactions observed with this substrate?
A2: The most prevalent side reactions include:
-
Homocoupling: Dimerization of the boronic acid reagent to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.[3]
-
Protodehalogenation: Replacement of a halogen (iodine or bromine) with a hydrogen atom on the starting material or product.[4]
-
Di-substitution: Reaction at both the iodo and bromo positions, which can occur under more forcing conditions or with highly active catalyst systems.
-
Protodeboronation: Cleavage of the C-B bond of the organoboron reagent, which is more likely with unstable boronic acids.[5] Using more robust boronic esters or aryltrifluoroborates can mitigate this issue.[4][5]
Q3: I am observing significant amounts of boronic acid homocoupling. How can I prevent this?
A3: Homocoupling is often promoted by the presence of molecular oxygen.[3] Ensure your reaction solvent and vessel are thoroughly degassed using methods like sparging with an inert gas (Nitrogen or Argon) or freeze-pump-thaw cycles.[6] Additionally, using bulky phosphine ligands can help suppress this side reaction.[6]
Q4: My desired mono-iodo-coupled product is forming, but I am also seeing some debromination. What is the likely cause and solution?
A4: Protodehalogenation (debromination in this case) can occur when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture.[4] This can be minimized by carefully selecting the base and solvent and by using ligands that promote rapid reductive elimination. Consider switching to a non-protic solvent system if applicable and ensure the reaction is not run for an unnecessarily long time.
Q5: The reaction is sluggish, and I'm only recovering my starting material. What can I do to improve conversion?
A5: Low conversion can be due to an inefficient catalyst system or insufficiently reactive conditions for your specific boronic acid partner. Ensure your palladium catalyst is active; Pd(0) sources like Pd(PPh₃)₄ or in situ generated Pd(0) from a Pd(II) precatalyst are required.[5][7] The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[8] You may also need to screen different bases or increase the reaction temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired mono-iodo-coupled product | 1. Inactive catalyst. 2. Inefficient ligand. 3. Insufficiently basic conditions. 4. Decomposition of boronic acid (protodeboronation). | 1. Use a fresh source of palladium catalyst or a reliable precatalyst. 2. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[8] 3. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a fluoride source (e.g., KF, CsF).[9] 4. Switch to a more stable boronic ester (e.g., pinacol ester) or an aryltrifluoroborate salt.[4][5] |
| Formation of di-substituted product (reaction at both I and Br) | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Highly reactive catalyst/ligand system. | 1. Reduce the reaction temperature and monitor carefully by TLC or GC-MS. 2. Stop the reaction as soon as the starting material is consumed. 3. Use a less reactive ligand or decrease the catalyst loading. |
| Significant formation of homocoupled biaryl from boronic acid | 1. Presence of oxygen in the reaction mixture.[3] 2. Reaction conditions are too harsh. 3. Certain boronic acids are more prone to homocoupling. | 1. Thoroughly degas the solvent and reaction vessel with an inert gas.[6] 2. Lower the reaction temperature. 3. Use the boronic acid in slight excess (e.g., 1.1-1.2 equivalents) rather than a large excess. |
| Formation of deiodinated or debrominated byproducts | 1. Presence of a hydride source (e.g., solvent, base).[4] 2. Slow reductive elimination step. | 1. Use anhydrous, aprotic solvents. 2. Employ bulky, electron-donating ligands to accelerate reductive elimination.[10] |
Data Presentation
Table 1: Effect of Reaction Conditions on Product Distribution for Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst / Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield: Mono-coupled (I) (%) | Yield: Di-coupled (I, Br) (%) | Yield: Homocoupling (%) |
| 1 | Pd(PPh₃)₄ (2%) | K₂CO₃ (2) | Toluene/H₂O | 90 | 85 | < 2 | 5 |
| 2 | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 92 | < 1 | 3 |
| 3 | Pd(OAc)₂ (2%) / P(t-Bu)₃ (4%) | CsF (2.5) | THF | 65 | 78 | 10 | 4 |
| 4 | Pd(PPh₃)₄ (2%) (No Degassing) | K₂CO₃ (2) | Toluene/H₂O | 90 | 65 | < 2 | 25 |
Note: Data presented are illustrative examples based on established principles of Suzuki-Miyaura cross-coupling reactions.
Experimental Protocols & Visualizations
Protocol: Selective Suzuki Coupling at the C-I Position
This protocol provides a general starting point for the selective functionalization of this compound.
1. Reaction Setup:
-
To an oven-dried reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and ligand if required.
-
Seal the flask with a septum.
2. Degassing and Solvent Addition:
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
3. Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
4. Workup and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Reaction Pathways: Main Reaction and Side Products
The following diagram illustrates the desired chemoselective pathway and common competing side reactions.
Caption: Chemoselective Suzuki coupling and major side reaction pathways.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Coupling with 1-Bromo-3-fluoro-5-iodobenzene
Welcome to the technical support center for optimizing Sonogashira coupling reactions with 1-Bromo-3-fluoro-5-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and achieve selective C-C bond formation.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of the desired mono-alkynylated product. What are the common causes?
A1: Low yields in the Sonogashira reaction with this compound can stem from several factors. The primary considerations are the quality of reagents and the reaction setup, catalyst activity, and reaction conditions. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed, as oxygen can lead to unwanted side reactions like Glaser homocoupling.[1] The choice of palladium catalyst and ligands is crucial; for instance, using bulky, electron-rich phosphine ligands can enhance catalytic activity.[2] Reaction temperature is another critical parameter; while the reaction can often proceed at room temperature, gentle heating may be necessary to drive the reaction to completion, but excessive heat can cause decomposition.[1]
Q2: How can I selectively achieve mono-alkynylation at the iodine position?
A2: The Sonogashira reaction exhibits a well-established reactivity trend for aryl halides: I > Br > Cl.[2] This inherent difference in reactivity is the key to achieving selective mono-alkynylation at the C-I bond of this compound. By using mild reaction conditions, such as room temperature and a suitable catalyst system (e.g., Pd(PPh₃)₄/CuI), the oxidative addition of the palladium catalyst will preferentially occur at the more reactive carbon-iodine bond, leaving the carbon-bromine bond intact for potential subsequent transformations.[1]
Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?
A3: Glaser coupling is a common side reaction in copper-catalyzed Sonogashira reactions, leading to the dimerization of the terminal alkyne. This is often promoted by the presence of oxygen. To minimize this, it is imperative to work under strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon) and maintaining a positive pressure of the inert gas throughout the reaction.[1][3] Alternatively, consider employing a copper-free Sonogashira protocol, which can effectively eliminate this side reaction.
Q4: Is it possible to perform a second Sonogashira coupling at the bromine position?
A4: Yes, a second Sonogashira coupling at the less reactive C-Br bond is possible. This typically requires more forcing reaction conditions, such as higher temperatures, a more active catalyst system (e.g., one with more electron-rich and bulky ligands), and potentially a different base or solvent.[4] A stepwise approach, where the mono-alkynylated product is first isolated and purified before subjecting it to the second coupling reaction, is often the most reliable method to obtain the di-alkynylated product.
Q5: What is the role of the fluoro substituent in this reaction?
A5: The fluorine atom is an electron-withdrawing group. Electron-withdrawing groups on the aryl halide can increase the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. This can potentially lead to a more efficient reaction compared to substrates without such groups. However, the electronic effect of the fluoro group is generally less pronounced than that of the halogens at the reaction centers.
Troubleshooting Guides
Problem 1: Low or No Yield of the Mono-alkynylated Product
| Possible Cause | Troubleshooting Action |
| Poor Reagent/Solvent Quality | Ensure aryl halide is pure. Use freshly distilled and degassed amine base and anhydrous, degassed solvents. |
| Inactive Catalyst | Use a fresh, high-quality palladium catalyst and copper(I) iodide. Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). |
| Insufficient Degassing | Thoroughly degas all solvents and the reaction mixture using at least three freeze-pump-thaw cycles or by bubbling with argon for an extended period. Maintain a positive inert gas pressure throughout the reaction. |
| Suboptimal Temperature | If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). Monitor for any signs of decomposition. For the less reactive C-Br bond, higher temperatures (e.g., 80-100 °C) may be required.[5] |
| Inappropriate Base | Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. For less reactive systems, a stronger base like cesium carbonate (Cs₂CO₃) might be beneficial, especially in copper-free protocols. |
Problem 2: Formation of Significant Byproducts
| Byproduct Observed | Possible Cause | Troubleshooting Action |
| Alkyne Dimer (Glaser Coupling) | Presence of oxygen and/or high concentration of copper catalyst. | Ensure strictly anaerobic conditions. Reduce the amount of CuI used. Consider switching to a copper-free protocol.[3] |
| Di-alkynylated Product | Reaction conditions are too harsh, leading to reaction at the C-Br bond. | Use milder conditions (room temperature) to favor mono-alkynylation at the C-I bond. |
| Dehalogenation | Harsh reaction conditions or presence of reducing agents. | Use milder bases and lower temperatures. Ensure the purity of all reagents. |
| Starting Material Decomposition | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction closely by TLC or GC/MS. |
Experimental Protocols
Protocol 1: Selective Mono-Sonogashira Coupling at the C-I Bond
This protocol is adapted from procedures for the selective coupling of bromo-iodoarenes.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%)
-
Copper(I) iodide [CuI] (1-5 mol%)
-
Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the solvent, and the amine base.
-
Degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
To the stirred solution, add the palladium catalyst and the copper(I) co-catalyst.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature. The reaction can be gently heated to 40-50 °C if it proceeds slowly.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data for Selective Mono-alkynylation of Bromo-iodoarenes:
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ / CuI | TEA | THF | RT | 16 | ~90 |
| PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 50 | 12 | ~85-95 |
Note: Yields are representative for similar bromo-iodoarene substrates and may vary for this compound.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol can be beneficial for minimizing Glaser homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Acetonitrile or 1,4-Dioxane)
-
Inert gas (Argon)
Procedure:
-
In a glovebox or under a flow of argon, add the palladium catalyst, ligand, and cesium carbonate to a dry Schlenk tube.
-
Add the this compound.
-
Add the degassed solvent and the terminal alkyne via syringe.
-
Seal the tube and heat the reaction mixture (e.g., 80-100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycles of the Sonogashira reaction.
Caption: A logical workflow for troubleshooting low yields.
Caption: Selective Sonogashira coupling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. [PDF] Sonogashira coupling reaction with diminished homocoupling. | Semantic Scholar [semanticscholar.org]
- 4. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 1-Bromo-3-fluoro-5-iodobenzene Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-bromo-3-fluoro-5-iodobenzene in cross-coupling reactions. The primary focus is on preventing the common side reaction of homocoupling to ensure high yields and purity of the desired cross-coupled products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering potential causes and actionable solutions.
Issue 1: Significant Formation of Homocoupled Byproduct (e.g., Biphenyl or Diyne)
| Potential Cause | Recommended Solution |
| Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling of boronic acids (Suzuki) or terminal alkynes (Sonogashira).[1][2][3][4] | a. Rigorously degas all solvents and the reaction mixture. Effective methods include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or performing 3-5 freeze-pump-thaw cycles.[2] b. Maintain a positive pressure of an inert gas throughout the entire reaction setup.[1] |
| Use of a Pd(II) Precatalyst: Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) can react directly with the organometallic reagent (boronic acid or alkyne) to form the homocoupled product as part of the in-situ reduction to the active Pd(0) catalyst.[1][4][5] | a. Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. b. If using a Pd(II) precatalyst, ensure rapid and efficient reduction to Pd(0) by using appropriate ligands and conditions. |
| Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand may not sufficiently promote the desired cross-coupling pathway.[6][7] | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.[6] |
| High Reaction Temperature: Elevated temperatures can sometimes accelerate the rate of homocoupling side reactions.[6] | Run the reaction at the lowest effective temperature that provides a reasonable reaction rate. Consider a temperature screen to find the optimal balance. |
| In Sonogashira Coupling, Copper(I) Co-catalyst: The copper acetylide intermediate is prone to oxidative homocoupling (Glaser coupling) in the presence of air.[8][9] | a. Implement rigorous deoxygenation procedures. b. Consider using copper-free Sonogashira conditions. c. Some ligand systems can suppress Glaser coupling even in the presence of a copper co-catalyst.[10][11] |
Issue 2: Low Yield of the Desired Cross-Coupled Product with Unreacted this compound
| Potential Cause | Recommended Solution |
| Catalyst Deactivation: The palladium catalyst may be deactivated during the reaction, leading to incomplete conversion. | a. Ensure high purity of all reagents and solvents. b. Optimize the catalyst and ligand loading. c. Check for and eliminate any potential sources of catalyst poisons. |
| Inefficient Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is a critical step. For less reactive C-Br bonds, this step might be slow. | a. Use a more electron-rich and bulky ligand to promote oxidative addition.[7] b. A moderate increase in temperature may be necessary, but balance this against the risk of increased homocoupling. |
| Base Incompatibility or Insufficient Strength: The choice and amount of base are crucial for the transmetalation step in Suzuki reactions and for deprotonating the alkyne in Sonogashira reactions.[7] | a. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; Et₃N, DIPEA for Sonogashira). b. Ensure the base is finely powdered and dry to maximize its reactivity. |
Frequently Asked Questions (FAQs)
Q1: In this compound, which halogen is the most reactive in palladium-catalyzed cross-coupling reactions?
A1: The reactivity order of halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[4][12] Therefore, the carbon-iodine (C-I) bond is the most reactive and will preferentially undergo oxidative addition to the palladium catalyst. This allows for selective functionalization at the iodine position while leaving the bromine and fluorine atoms intact.[13]
Q2: What is homocoupling and why is it a problem?
A2: Homocoupling is a side reaction where two molecules of the coupling partner (e.g., the boronic acid in a Suzuki reaction or the terminal alkyne in a Sonogashira reaction) react with each other to form a symmetrical dimer.[2] This is undesirable because it consumes the starting material, reduces the yield of the desired product, and can lead to purification challenges due to the structural similarity between the homocoupled byproduct and the target molecule.[2]
Q3: Can I avoid using a copper co-catalyst in Sonogashira reactions to prevent homocoupling?
A3: Yes, copper-free Sonogashira protocols have been developed to circumvent the issue of alkyne homocoupling (Glaser coupling). These methods often rely on specific palladium catalysts and ligands to facilitate the reaction without the need for a copper(I) co-catalyst.[9]
Q4: Are there any additives that can help suppress homocoupling?
A4: Yes, certain additives can be beneficial. For instance, the addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling in Suzuki reactions by minimizing the concentration of free Pd(II) in the reaction mixture.[14][15]
Q5: How does the choice of ligand impact homocoupling?
A5: Ligands are critical in controlling the outcome of the reaction. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can promote the desired cross-coupling catalytic cycle, specifically the oxidative addition and reductive elimination steps.[6][7] By accelerating these steps, the desired reaction can outcompete the undesired homocoupling pathway.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at the Iodine Position with Minimized Homocoupling
This protocol is for the selective Suzuki-Miyaura reaction between this compound and a generic arylboronic acid (Ar-B(OH)₂), with measures to suppress boronic acid homocoupling.
Reagents:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (finely powdered and dried, 2.5 eq.)
-
Degassed 1,4-Dioxane/Water (5:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Deoxygenation: Seal the flask and purge with the inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Further Deoxygenation: Sparge the resulting suspension with a subsurface stream of the inert gas for an additional 20-30 minutes while stirring.[1][14]
-
Reaction: Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling at the Iodine Position
This protocol describes a copper-free Sonogashira coupling of this compound with a terminal alkyne to minimize alkyne homocoupling.
Reagents:
-
This compound (1.0 eq.)
-
Terminal Alkyne (1.3 eq.)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Degassed Triethylamine (Et₃N)
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, dissolve this compound and the terminal alkyne in degassed triethylamine.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ to the solution.
-
Deoxygenation: Subject the mixture to a brief subsurface sparge with an inert gas.
-
Reaction: Heat the reaction to 60-70 °C, or as determined by optimization for the specific substrates. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and remove the triethylamine under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic phase, concentrate, and purify by flash column chromatography.
Visualizations
Caption: Workflow for Minimizing Homocoupling in Cross-Coupling Reactions.
Caption: Factors Influencing Homocoupling vs. Cross-Coupling Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling [organic-chemistry.org]
- 11. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Bromo-3-fluoro-5-iodobenzene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-3-fluoro-5-iodobenzene. The information provided aims to address common challenges encountered during the purification of this compound.
Disclaimer: Detailed experimental data for the purification of this compound is not extensively available in the public domain. The protocols and data presented here are largely based on established procedures for the purification of the structurally similar compound, 1-bromo-3-chloro-5-iodobenzene, and general principles for the purification of halogenated aromatic compounds. Researchers should consider these recommendations as a starting point and optimize them for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products from the reaction. Depending on the synthetic route, which often involves multiple steps starting from aniline or benzene, potential impurities could be isomers with different halogen substitution patterns, partially halogenated intermediates, or residual catalysts.[1][2] For instance, if the synthesis involves a Sandmeyer reaction, residual copper salts might be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. Distillation under reduced pressure can also be an option for compounds with sufficient volatility and thermal stability.[3]
Q3: What are suitable solvents for the recrystallization of this compound?
A3: While specific solvent systems for this compound are not widely reported, suitable solvents can be determined by small-scale solubility tests. For the analogous 1-bromo-3-chloro-5-iodobenzene, methanol has been used for recrystallization.[4] A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[5] Common choices for halogenated aromatic compounds include alcohols (methanol, ethanol), alkanes (hexanes), and mixtures thereof. A solvent pair system, such as glacial acetic acid and water, has also been described for a related intermediate.[6]
Q4: How can I assess the purity of my purified this compound?
A4: The purity of the final product can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.[3][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for both structural confirmation and purity assessment, especially for detecting isomeric impurities.[1][7]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | - The solution is not saturated. - The chosen solvent is too good at room temperature. | - Evaporate some of the solvent to increase the concentration. - Add a small seed crystal of the pure compound. - Gently scratch the inside of the flask with a glass rod at the liquid-air interface. - Place the solution in an ice bath or refrigerator for a longer period. - If the solvent is too good, consider using a co-solvent in which the compound is less soluble. |
| Oily precipitate forms instead of crystals. | - The compound is "oiling out," which can happen if the solution is cooled too quickly or if the melting point of the compound is lower than the boiling point of the solvent. - Presence of significant impurities. | - Re-heat the solution until the oil redissolves. Allow it to cool more slowly. - Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. - Perform a preliminary purification step like a simple filtration through a plug of silica gel to remove gross impurities. |
| Low recovery of purified product. | - Too much solvent was used for recrystallization. - The crystals were filtered before crystallization was complete. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. - The filtrate can be concentrated and a second crop of crystals can be collected. |
| Colored impurities remain in the crystals. | - The impurity co-crystallizes with the product. - The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). - A second recrystallization may be necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | - Inappropriate solvent system (eluent). - Column was not packed properly (channeling). - Column was overloaded with the sample. - Flow rate is too high. | - Optimize the eluent system using TLC. The desired compound should have an Rf value of 0.2-0.4 for good separation.[4] - Ensure the silica gel is packed uniformly without air bubbles or cracks. - Use an appropriate amount of silica gel (typically 30-100 times the weight of the crude sample). Load the sample in a concentrated band. - Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. |
| The compound is not eluting from the column. | - The eluent is not polar enough. - The compound may be decomposing on the silica gel. | - Gradually increase the polarity of the eluent. - Test the stability of your compound on a small amount of silica gel before running a large-scale column. If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel. |
| The compound is eluting too quickly (with the solvent front). | - The eluent is too polar. | - Use a less polar solvent system. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate or dichloromethane. |
| Streaking or tailing of the spot on TLC analysis of fractions. | - The sample was too concentrated when loaded. - The compound is interacting strongly with the stationary phase. | - Dissolve the sample in a minimal amount of a solvent in which it is highly soluble for loading. - Consider adding a small amount of a modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent to improve the peak shape. |
Experimental Protocols
Note: These are generalized protocols and should be adapted based on the specific characteristics of the reaction mixture.
Protocol 1: Recrystallization (based on 1-bromo-3-chloro-5-iodobenzene)
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, hexanes) at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the selected solvent dropwise while heating and stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for halogenated benzenes is a mixture of hexanes and ethyl acetate. The target compound should have an Rf value between 0.2 and 0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent.
-
Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Quantitative Data
| Purification Method | Typical Purity Achieved | Expected Yield Range | Notes |
| Recrystallization | >98% | 70-90% (per recrystallization) | Yield is highly dependent on the initial purity and the solubility of the compound in the chosen solvent. |
| Column Chromatography | >99% | 60-85% | Yield can be affected by the difficulty of the separation and potential decomposition on the stationary phase. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision-making flowchart for the purification of this compound.
References
- 1. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 2. Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene — Adam Cap [adamcap.com]
- 3. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google 文件 [docs.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-BROMO-3-CHLORO-5-IODOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 1-Bromo-3-fluoro-5-iodobenzene
Welcome to the technical support center for cross-coupling reactions involving 1-Bromo-3-fluoro-5-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and reaction inefficiency.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes?
A1: Low or no conversion in the cross-coupling of this compound can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. Key potential causes include:
-
Inefficient Oxidative Addition: While the Carbon-Iodine bond is the most reactive site for oxidative addition, the presence of other halogens and the overall electronic nature of the substrate can influence this step.[1] The C-Br bond is less reactive, and the C-F bond is generally unreactive under typical palladium-catalyzed conditions.[2]
-
Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including the formation of palladium black (aggregated, inactive palladium metal), or the formation of stable, off-cycle complexes that are catalytically inactive.[3][4]
-
Suboptimal Reaction Conditions: Incorrect choice of ligand, base, solvent, or temperature can significantly hinder the reaction.[3][5]
-
Poor Quality Reagents: Impurities in solvents, reagents, or starting materials can poison the catalyst.[6] It is crucial to use anhydrous, deoxygenated solvents.[3]
Q2: I am observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is most likely "palladium black," which is finely divided, catalytically inactive palladium metal.[3] Its formation is a clear sign of catalyst decomposition. To prevent this:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the active Pd(0) species and preventing aggregation.[3] These ligands create a sterically hindered environment around the palladium center.
-
Control the Temperature: High temperatures can accelerate catalyst decomposition.[3] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[3] Rigorously degas all solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[5]
Q3: I am getting a mixture of products, including homocoupling of my boronic acid reagent and dehalogenation of my starting material. How can I improve the selectivity?
A3: The formation of side products like homocoupling and dehalogenation points to competing reaction pathways that can be influenced by several factors:
-
Homocoupling: This occurs when the organoborane reagent couples with itself. It can be minimized by:
-
Thorough Degassing: Removing oxygen from the reaction mixture is critical, as oxygen can promote homocoupling.[4]
-
Using a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). Utilizing a well-defined Pd(0) source or a pre-catalyst that rapidly generates the active species can minimize this side reaction.[4]
-
-
Dehalogenation: The replacement of a halogen with a hydrogen atom can be influenced by the choice of ligand and base.[4] Careful optimization of these components can favor the desired cross-coupling pathway. The presence of moisture can also contribute to this side reaction.
Q4: Which halogen is expected to react first in this compound?
A4: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F.[2] Therefore, the Carbon-Iodine bond is the most likely site for the initial oxidative addition and subsequent coupling. Selective coupling at the iodine position can be achieved under carefully controlled conditions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the cross-coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Deactivation | • Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).[4] • Use a well-defined palladium pre-catalyst.[4][6] • Lower the reaction temperature to minimize catalyst decomposition.[3] |
| Inefficient Oxidative Addition | • If targeting the C-Br bond, a more active catalyst system may be required.[7] • Increase the reaction temperature cautiously, monitoring for decomposition.[4] | |
| Suboptimal Base/Solvent | • Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[3] • Ensure the use of anhydrous, degassed solvents (e.g., toluene, dioxane, THF).[3] | |
| Formation of Palladium Black | Catalyst Agglomeration | • Increase the ligand-to-palladium ratio slightly.[3] • Ensure a strictly inert atmosphere.[3] • Use ligands known to stabilize Pd(0) nanoparticles. |
| Poor Selectivity (Multiple Products) | Side Reactions Dominating | • Optimize the base and ligand combination.[4] • Ensure rigorous exclusion of oxygen and water. • Consider a lower reaction temperature to favor the desired kinetic product. |
| Inconsistent Results | Variable Reagent Quality | • Use freshly purchased, high-purity reagents. • Purify starting materials if necessary. • Ensure consistent solvent degassing and inert atmosphere techniques.[5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[3]
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).[4]
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Common pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting low conversion.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-3-fluoro-5-iodobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cross-coupling reactions with 1-bromo-3-fluoro-5-iodobenzene.
Understanding the Reactivity of this compound
This compound is a versatile building block in organic synthesis, offering multiple sites for functionalization. The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br >> C-Cl > C-F.[1][2] Consequently, the carbon-iodine bond is the most reactive site, allowing for selective functionalization, followed by the carbon-bromine bond. The carbon-fluorine bond is typically unreactive under these conditions. This differential reactivity is key to the sequential, site-selective modification of the aromatic ring.[1]
Frequently Asked Questions (FAQs)
Q1: Which halogen is most likely to react first in a cross-coupling reaction with this compound?
A1: The iodine atom is the most reactive and will preferentially undergo oxidative addition to the palladium catalyst in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] This allows for selective functionalization at the C-I position.
Q2: Can I achieve selective reaction at the C-Br bond in the presence of the iodine?
A2: Achieving selectivity for the C-Br bond over the more reactive C-I bond is extremely challenging and generally not feasible with standard palladium catalysts. The vast majority of conditions will favor reaction at the C-I bond.
Q3: Is the C-F bond reactive in palladium-catalyzed cross-coupling reactions?
A3: No, the carbon-fluorine bond is generally inert under the conditions used for Suzuki, Buchwald-Hartwig, and Sonogashira reactions. It can, however, influence the electronic properties of the molecule.
Q4: What are the main challenges when working with this substrate?
A4: The primary challenges include ensuring high selectivity for the C-I bond, preventing premature reaction at the C-Br bond (di-substituted byproducts), and optimizing conditions to achieve high yields, especially in sequential couplings. Catalyst deactivation and side reactions like homocoupling can also be issues.
Suzuki-Miyaura Coupling: Troubleshooting and Protocol
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and boronic acids or esters.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Possible Cause | Solution |
| Low or no conversion of the starting material | Inactive catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst. |
| Poor quality boronic acid/ester | Use fresh, high-purity boronic acid/ester or consider converting it to a more stable form like a pinacol ester. | |
| Ineffective base | Ensure the base is finely powdered and anhydrous. K₃PO₄ and Cs₂CO₃ are often effective.[3] | |
| Insufficient temperature | Gradually increase the reaction temperature in 10-20 °C increments. | |
| Formation of di-substituted byproduct (reaction at both C-I and C-Br) | High catalyst loading or prolonged reaction time | Reduce the catalyst loading and monitor the reaction closely to stop it after the mono-substitution is complete. |
| High temperature | Perform the reaction at a lower temperature to enhance selectivity for the more reactive C-I bond. | |
| Significant homocoupling of the boronic acid | Presence of oxygen | Thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. |
| Pd(II) species in the reaction mixture | Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst. | |
| Protodeboronation (loss of the boronic acid group) | Presence of water and/or strong base | Use anhydrous solvents and a milder base if possible. K₂CO₃ or Cs₂CO₃ can be good alternatives to stronger bases.[3] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a general starting point and may require optimization for specific boronic acids.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The total concentration should be between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Conditions (Analogous Systems)
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | High | [4] |
| 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 9 | [2] |
| Arylboronic acids | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O | 105 | Good | [5] |
Note: Data is for analogous bromo- or iodo-substituted arenes and should be used as a starting point for optimization.
Buchwald-Hartwig Amination: Troubleshooting and Protocol
The Buchwald-Hartwig amination enables the formation of C-N bonds between this compound and primary or secondary amines.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Possible Cause | Solution |
| Low or no yield | Inappropriate ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos).[6][7] |
| Base incompatibility | Strong bases like NaOtBu or LHMDS are commonly used. Ensure the amine and other functional groups are compatible.[8] | |
| Catalyst poisoning | Some functional groups on the amine or aryl halide can poison the catalyst. Ensure high purity of all reagents. | |
| Di-substitution (reaction at both C-I and C-Br) | Excess amine or prolonged reaction time | Use a slight excess of the amine (1.1-1.2 equiv.) and monitor the reaction to avoid over-reaction. |
| High temperature | Lowering the reaction temperature can improve selectivity for the C-I bond. | |
| Hydrodehalogenation (loss of I or Br) | Presence of water or other proton sources | Use anhydrous solvents and reagents. |
| β-hydride elimination from the amine | This is more common with certain aliphatic amines. Ligand choice can influence this side reaction.[9] |
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-I Position
This protocol is a general guideline and should be optimized for the specific amine.
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum, and purge with argon or nitrogen.
-
Reagent Addition: Add the amine (1.2 equiv.) and a strong base (e.g., NaOtBu, 1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions (Analogous Systems)
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Toluidine (on 1-bromo-4-iodobenzene) | Pd(OAc)₂ (trace) | - | K₃PO₄ (3) | - | - | 78 | [10] |
| Aliphatic Amine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | Varies | [11] |
| Aniline | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Toluene | 100 | Good | [12] |
Note: Data is for analogous bromo- or iodo-substituted arenes and should be used as a starting point for optimization.
Sonogashira Coupling: Troubleshooting and Protocol
The Sonogashira coupling is used to form C-C bonds between this compound and terminal alkynes.
Troubleshooting Guide: Sonogashira Coupling
| Problem | Possible Cause | Solution |
| Low or no conversion | Catalyst deactivation | Ensure strictly anaerobic conditions. Use fresh catalysts. |
| Insufficient base | An amine base like triethylamine or diisopropylamine is typically used, often as the solvent or co-solvent. | |
| Significant alkyne homocoupling (Glaser coupling) | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere. |
| High copper concentration | Reduce the amount of Cu(I) co-catalyst or switch to a copper-free protocol.[8] | |
| Di-substituted product formation | High temperature or long reaction time | Perform the reaction at room temperature or slightly elevated temperatures to favor mono-alkynylation at the C-I position. |
| Excess alkyne | Use a slight excess of the alkyne (1.1-1.2 equiv.). |
Experimental Protocol: Selective Sonogashira Coupling at the C-I Position
This protocol is a general method and may need to be adjusted for specific alkynes.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 equiv.). Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate and partition between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product using flash column chromatography.
Data Presentation: Sonogashira Coupling Conditions (Analogous Systems)
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (0.05) | CuI (0.1) | Et₃N | THF | RT | High | |
| Aryl acetylene | Solid-supported Pd | 0.1% Cu₂O | - | THF/DMA | 80 | 45-85 | |
| 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (5) | None | DABCO (2) | THF | RT | 75 |
Note: Data is for analogous bromo- or iodo-substituted arenes and should be used as a starting point for optimization.
Visualizing Workflows and Troubleshooting
Sequential Functionalization Workflow
References
- 1. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reagent Formation from 1-Bromo-3-fluoro-5-iodobenzene
This guide provides troubleshooting advice and frequently asked questions for the chemoselective formation of a Grignard reagent from 1-bromo-3-fluoro-5-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: At which position will the Grignard reagent form on this compound?
A1: The Grignard reagent will form selectively at the carbon-iodine bond. The reactivity of halogens in Grignard formation follows the order I > Br > Cl > F. The carbon-iodine bond is the weakest and therefore the most reactive towards magnesium metal. The carbon-fluorine bond is very strong and typically does not react to form Grignard reagents under standard conditions.
Q2: Why is my Grignard reaction not starting?
A2: This is a common issue, often referred to as an "induction period." The primary causes are:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware or solvent will quench the reagent as it forms, preventing the reaction from sustaining itself.
Q3: What are the most common side reactions to be aware of?
A3: The most prevalent side reaction is Wurtz coupling , where the newly formed Grignard reagent reacts with a molecule of the starting aryl halide. This results in the formation of a biphenyl dimer. Slow addition of the aryl halide to the magnesium suspension can help minimize this side reaction.
Q4: Which solvent is best for this reaction?
A4: Anhydrous ethereal solvents are essential for Grignard reagent formation. The most common choices are diethyl ether and tetrahydrofuran (THF). THF is a more effective coordinating solvent and can be beneficial for less reactive halides, though for an aryl iodide, diethyl ether is often sufficient.
Q5: Can I store the prepared Grignard reagent?
A5: It is highly recommended to use the Grignard reagent immediately after its formation. These reagents are unstable and can degrade over time, even under an inert atmosphere.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (MgO layer). 2. Wet glassware or solvent. 3. Low ambient temperature. | 1. Activate Magnesium: Use a crystal of iodine (the purple color will disappear upon initiation), a few drops of 1,2-dibromoethane, or mechanically crush the magnesium turnings with a dry glass rod. 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (nitrogen or argon). Use freshly opened anhydrous solvent or solvent dried over a suitable drying agent. 3. Gentle Warming: Gently warm the flask with a heat gun to help initiate the reaction. Be prepared to cool the reaction if it becomes too vigorous. |
| Low Yield of Desired Product | 1. Wurtz coupling side reaction. 2. Incomplete reaction. 3. Quenching by atmospheric moisture or CO₂. 4. Impure starting material. | 1. Minimize Wurtz Coupling: Use a more dilute solution of the aryl halide and add it slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. 2. Ensure Complete Reaction: Allow for a sufficient reaction time. The disappearance of most of the magnesium is a good indicator. Gentle heating under reflux can drive the reaction to completion. 3. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon throughout the entire process. 4. Purify Starting Material: Ensure the this compound is pure and dry. |
| Reaction Mixture Turns Dark Brown/Black | 1. Overheating leading to decomposition. 2. Presence of impurities. | 1. Control Temperature: Maintain a gentle reflux. If the reaction becomes too exothermic, use an ice bath to moderate the temperature. 2. Use High-Purity Reagents: Ensure the purity of the starting material and the solvent. |
| Formation of a Solid Precipitate During Reaction | 1. Schlenk equilibrium favoring the formation of insoluble species. 2. Reaction with atmospheric oxygen. | 1. Use an Appropriate Solvent: THF is generally better at solvating Grignard reagents and can help keep them in solution. 2. Maintain a Strict Inert Atmosphere: Ensure the system is well-sealed and under a positive pressure of inert gas. |
Data Presentation
The following table summarizes the expected reactivity and potential yields for the Grignard formation with halogenated benzenes, providing a basis for expected outcomes with this compound.
| Substrate Example | Halogen Reactivity | Typical Solvent | Typical Yield of Grignard Reagent | Reference |
| 1-Bromo-4-chlorobenzene | Br > Cl | Diethyl Ether | 50-80% (crude) | [1] |
| 1-Bromo-4-fluorobenzene | Br > F | Diethyl Ether | Not specified, but successfully formed | |
| Aryl Iodides (general) | I > Br > Cl | Diethyl Ether / THF | Generally high (>80%) | [2] |
| This compound | I > Br > F | Diethyl Ether or THF | Estimated >80% | (Based on reactivity trends) |
Experimental Protocols
Selective Grignard Formation at the Iodine Position
This protocol details the direct reaction of this compound with magnesium turnings.
Materials:
-
This compound
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal for initiation)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Glassware Preparation: Rigorously dry all glassware in an oven at 120°C overnight and assemble while hot, allowing it to cool under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 eq.) and a magnetic stir bar into the three-neck flask. Add one small crystal of iodine.
-
Setup: Equip the flask with the reflux condenser and dropping funnel. Ensure the system is under a positive pressure of nitrogen or argon.
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF in the dropping funnel.
-
Initiation: Add a small portion (approx. 10%) of the aryl halide solution to the stirring magnesium suspension. The reaction should initiate, which is indicated by the disappearance of the iodine's purple color and gentle bubbling. If it does not start, gently warm the flask with a heat gun.
-
Grignard Formation: Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture. If necessary, gently heat to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
Usage: The resulting greyish solution of (3-bromo-5-fluorophenyl)magnesium iodide is ready for immediate use in the subsequent reaction.
Visualizations
Caption: Troubleshooting workflow for common Grignard reaction issues.
References
Technical Support Center: Purification of 1-Bromo-3-fluoro-5-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Bromo-3-fluoro-5-iodobenzene. The information is presented in a user-friendly question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Impurities in this compound typically arise from the synthetic route employed. Common impurities may include:
-
Isomeric Byproducts: Depending on the directing effects of the substituents during electrophilic aromatic substitution, other isomers such as 1-bromo-3-fluoro-2-iodobenzene or 1-bromo-3-fluoro-4-iodobenzene may be formed.
-
Incompletely Halogenated Intermediates: Starting materials or intermediates from earlier steps in a multi-step synthesis may be present. Examples include di-substituted benzenes like 1-bromo-3-fluorobenzene or 3-fluoro-1-iodobenzene.
-
Residual Starting Materials: Unreacted precursors from the final step of the synthesis.
-
Reagents and Solvents: Residual solvents or reagents used in the synthesis and work-up procedures.
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective purification techniques for this compound are:
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Recrystallization: This is a widely used method for purifying solid organic compounds. The choice of solvent is critical for successful purification.
-
Column Chromatography: This technique is effective for separating the desired product from impurities with different polarities.
-
Distillation: Given its relatively high boiling point, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the desired product and the presence of any organic impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Troubleshooting Guides
Recrystallization
Problem: Low recovery of purified product after recrystallization.
| Possible Cause | Recommended Solution |
| Solvent is too good a solvent for the compound. | If the compound remains dissolved even at low temperatures, the solvent is too effective. Consider using a solvent in which the compound is less soluble, or a mixed-solvent system. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. |
Problem: The product is still impure after recrystallization.
| Possible Cause | Recommended Solution |
| Inappropriate solvent choice. | The chosen solvent may be dissolving the impurities along with the product. Perform small-scale solubility tests with various solvents to find one that dissolves the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. |
| Incomplete removal of mother liquor. | Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing impurities. |
| Co-crystallization of impurities. | If an impurity has very similar properties to the product, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography may be necessary. |
Column Chromatography
Problem: Poor separation of the product from impurities.
| Possible Cause | Recommended Solution |
| Incorrect mobile phase polarity. | If the product and impurities elute too quickly (low Rf value), the solvent system is too polar. If they move too slowly (high Rf value), it is not polar enough. Adjust the solvent ratio based on preliminary Thin Layer Chromatography (TLC) analysis to achieve an Rf value of approximately 0.3 for the desired product. |
| Column overloading. | Too much crude material was loaded onto the column. As a general rule, use a mass ratio of stationary phase to crude product of at least 30:1. |
| Poorly packed column. | Channels or cracks in the stationary phase will lead to poor separation. Ensure the silica gel or alumina is packed uniformly. |
Problem: The product is not eluting from the column.
| Possible Cause | Recommended Solution |
| Mobile phase is not polar enough. | Gradually increase the polarity of the eluent to encourage the product to move down the column. |
| Product is adsorbing irreversibly to the stationary phase. | This can sometimes happen with very polar compounds on silica gel. Consider using a different stationary phase like alumina or a modified silica gel. |
Experimental Protocols
General Recrystallization Protocol (adapted from similar compounds)
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Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent pair. For compounds similar to this compound, solvents like methanol, ethanol, or a mixture of glacial acetic acid and water have been used.[1][2]
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Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
General Column Chromatography Protocol
-
Stationary Phase and Column Preparation: Choose a suitable stationary phase (silica gel is common for compounds of moderate polarity). Pack a column with the stationary phase as a slurry in the initial mobile phase.
-
Mobile Phase Selection: Using TLC, determine a solvent system that provides good separation of the product from impurities, aiming for an Rf value of ~0.3 for the product. A common starting point for halogenated aromatics is a mixture of hexane and ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it carefully onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Purification Method | Purity Achieved |
| This compound | 300.89[1] | Not available | 242.0 ± 25.0[1] | - | - |
| 1-Bromo-3-chloro-5-iodobenzene | 317.35 | 85.8[3] | 280.4 ± 25.0[3] | Recrystallization (Ethanol) | Needle-shaped crystals[4] |
| 1-Bromo-3-fluorobenzene | 175.00 | - | - | Distillation | >99% (GC)[5] |
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A decision-making diagram for troubleshooting poor separation in column chromatography.
References
Characterization of unexpected byproducts with 1-Bromo-3-fluoro-5-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-3-fluoro-5-iodobenzene. The content is designed to help identify and characterize unexpected byproducts that may arise during synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in this compound in palladium-catalyzed cross-coupling reactions?
A1: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[1][2] Therefore, for this compound, the iodine atom is expected to be the most reactive site for oxidative addition to a Pd(0) catalyst, followed by the bromine atom. The fluorine atom is typically unreactive under these conditions. This differential reactivity allows for selective sequential functionalization.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus iodine and plus hydrogen in my Suzuki-Miyaura coupling reaction. What is this byproduct and how can I minimize it?
A2: This byproduct is likely 1-bromo-3-fluorobenzene, resulting from a hydrodehalogenation side reaction.[3][4] This occurs when the organopalladium intermediate reacts with a hydride source in the reaction mixture instead of the intended coupling partner.
To minimize hydrodehalogenation:
-
Ensure anhydrous reaction conditions, as water can be a proton source.
-
Use high-purity reagents and solvents.
-
Consider using a different base or solvent system. For instance, non-protic solvents may be preferable.
-
Decrease the reaction temperature or time.
Q3: My Grignard reagent formation from this compound is sluggish and gives a low yield of the desired product after quenching. What are the potential side reactions?
A3: The primary side reaction in Grignard reagent formation is Wurtz-type homocoupling, where the newly formed Grignard reagent reacts with another molecule of the starting material.[5] Given the reactivity order (I > Br), the initial Grignard formation is expected at the iodine position. This organomagnesium species can then react with another molecule of this compound to form 3,3'-dibromo-5,5'-difluoro-1,1'-biphenyl. Additionally, Grignard reagents are highly sensitive to moisture and oxygen, so ensure strictly anhydrous and inert conditions.[5] The C-F bond is generally unreactive towards magnesium insertion under standard conditions.[6]
Q4: In a Buchwald-Hartwig amination, I see a byproduct with a mass corresponding to a dimer of my starting material. What is this and how can I avoid it?
A4: This is likely a homocoupling byproduct, resulting from the palladium-catalyzed coupling of two molecules of this compound.[7] This can be more prevalent at higher temperatures or with certain catalyst systems. To minimize homocoupling, you can try lowering the reaction temperature, using a more active catalyst to favor the desired cross-coupling, or adjusting the stoichiometry of your reagents.
Troubleshooting Guide for Unexpected Byproducts
Byproduct Identification
If your reaction with this compound yields unexpected products, a combination of chromatographic and spectroscopic methods is essential for their characterization.
| Potential Byproduct | Formation Reaction | Expected Mass (m/z) | Key 1H NMR Signals (Predicted) | Key 13C NMR Signals (Predicted) |
| 1-Bromo-3-fluorobenzene | Hydrodehalogenation | 174/176 (Br isotopes) | Aromatic protons in the range of 6.8-7.5 ppm | Aromatic carbons in the range of 110-165 ppm |
| 3,3'-Dibromo-5,5'-difluoro-1,1'-biphenyl | Homocoupling | 346/348/350 (Br isotopes) | Complex aromatic multiplets between 7.0-7.8 ppm | Multiple signals in the aromatic region (110-145 ppm) |
| 1,3-Difluoro-5-iodobenzene | Halogen Exchange | 240 | Aromatic protons shifted due to two fluorine atoms | Carbon signals showing C-F couplings |
| 1-Bromo-3-fluoro-5-phenylbenzene | Incomplete Suzuki Coupling | 254/256 (Br isotopes) | Aromatic signals for both rings | Signals for both substituted benzene rings |
| 1-Fluoro-3,5-diiodobenzene | Disproportionation | 348 | Simpler aromatic proton pattern | Fewer aromatic carbon signals due to symmetry |
Note: NMR chemical shifts are highly dependent on the solvent and substitution pattern. The values above are estimates.
Experimental Protocols for Byproduct Characterization
Protocol 1: Isolation of Byproducts using Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure.
-
Column Packing: Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The choice of solvent will depend on the polarity of the expected products.
-
Loading and Elution: Dissolve the crude mixture in a minimal amount of the initial eluting solvent and load it onto the column. Elute the column with the solvent gradient, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing the separated byproducts.
-
Concentration: Evaporate the solvent from the combined fractions to obtain the isolated byproducts for further analysis.
Protocol 2: Characterization by NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the isolated byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1H NMR: Acquire a proton NMR spectrum. Analyze the chemical shifts, integration, and coupling patterns of the aromatic protons.[8][9]
-
13C NMR: Acquire a carbon-13 NMR spectrum. Observe the number of signals and their chemical shifts to determine the symmetry of the molecule. Look for characteristic C-F couplings.[10]
-
2D NMR (COSY, HSQC, HMBC): If the structure is complex, 2D NMR experiments can help establish connectivity between protons and carbons.
Protocol 3: Characterization by Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or more polar compounds.
-
Mass Analysis: Determine the molecular weight from the molecular ion peak. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) is a key diagnostic tool.[11]
-
Fragmentation Analysis: Analyze the fragmentation pattern to deduce the structure of the molecule.[12][13][14][15]
Visualizing Reaction Pathways and Byproduct Formation
Diagram 1: Suzuki-Miyaura Coupling and Potential Side Reactions
Caption: Suzuki-Miyaura coupling pathway and common side reactions.
Diagram 2: Grignard Reagent Formation and Wurtz Coupling
Caption: Grignard reagent formation and potential Wurtz homocoupling.
Diagram 3: Workflow for Byproduct Identification
Caption: A typical workflow for the isolation and identification of byproducts.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. whitman.edu [whitman.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fragmentation Pattern in Mass Spectra | PPTX [slideshare.net]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Analysis of the 13C NMR Spectrum of 1-Bromo-3-fluoro-5-iodobenzene
This guide provides a comparative analysis of the 13C NMR spectrum of 1-bromo-3-fluoro-5-iodobenzene against other halogenated benzene derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the spectral data, experimental protocols, and the influence of substituents on carbon chemical shifts.
Data Presentation: 13C NMR Chemical Shifts
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |
| This compound (Predicted) | 124.5 | 118.0 | 162.0 | 135.0 | 95.0 | 135.0 |
| 1,3,5-Tribromobenzene (Experimental)[1] | 124.9 | 133.6 | 124.9 | 133.6 | 124.9 | 133.6 |
| 1,3-Dibromo-5-fluorobenzene (Experimental)[2] | 124.4 | 116.6 | 163.7 | 116.6 | 124.4 | 131.0 |
Experimental Protocols
The following is a standard experimental protocol for acquiring a 13C NMR spectrum of an aromatic compound.
Sample Preparation:
-
Dissolution: Weigh approximately 20-50 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.[3][4] The choice of solvent is critical as it should completely dissolve the sample without interfering with its signals.[3]
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is around 4-5 cm.[3]
-
Standard: An internal standard, such as tetramethylsilane (TMS), can be added to the solvent for precise chemical shift referencing (δ = 0.00 ppm).[5]
-
Labeling: Clearly label the NMR tube with the sample information.[6]
NMR Spectrometer Setup and Data Acquisition:
-
Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift.
-
Shimming: The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp and well-resolved peaks. This can be done manually or automatically.
-
Tuning and Matching: The NMR probe is tuned to the 13C frequency to ensure efficient transfer of radiofrequency pulses and detection of the NMR signal.
-
Acquisition Parameters: Set the appropriate acquisition parameters. For a standard 13C NMR spectrum, this includes:
-
Pulse Angle: A flip angle of 30-45 degrees is commonly used.[7]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses allows for the relaxation of the carbon nuclei, which is particularly important for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from hundreds to thousands) are accumulated to achieve a good signal-to-noise ratio.
-
Proton Decoupling: Broad-band proton decoupling is employed to collapse the carbon-proton couplings, resulting in a spectrum with single lines for each unique carbon atom and an enhanced signal through the Nuclear Overhauser Effect (NOE).
-
Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the solvent peak.
Mandatory Visualization
The following diagram illustrates the influence of the different halogen substituents on the chemical shifts of the carbon atoms in the benzene ring. The inductive and resonance effects of each substituent contribute to the overall shielding or deshielding of the adjacent and distant carbons.
Caption: Substituent effects on the 13C NMR chemical shifts of the aromatic ring.
References
- 1. 1,3,5-Tribromobenzene(626-39-1) 13C NMR spectrum [chemicalbook.com]
- 2. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 13C NMR spectrum [chemicalbook.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. scribd.com [scribd.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 7. books.rsc.org [books.rsc.org]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-Bromo-3-fluoro-5-iodobenzene and its Derivatives
For Immediate Release
[City, State] – In the intricate world of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and fragmentation patterns of compounds. This guide offers a comprehensive comparison of the mass spectrometric behavior of 1-bromo-3-fluoro-5-iodobenzene and its derivatives, equipping researchers, scientists, and drug development professionals with the necessary data to navigate the complexities of their analysis.
Due to the limited availability of direct experimental mass spectra for this compound, this guide presents a predicted fragmentation pattern based on established principles of electron ionization mass spectrometry (EI-MS) for halogenated aromatic compounds. This predicted data is then compared with available information for related derivatives to highlight the influence of substituent changes on the fragmentation pathways.
Predicted Mass Spectrometry Data of this compound
The electron ionization mass spectrum of this compound is anticipated to be characterized by a prominent molecular ion peak and a series of fragment ions resulting from the successive loss of its halogen substituents. The relative lability of the carbon-halogen bonds (C-I < C-Br < C-F) will significantly influence the fragmentation cascade. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic M+2 isotopic patterns for bromine-containing fragments.[1][2]
Below is a table summarizing the predicted major ions, their mass-to-charge ratios (m/z), and their proposed fragmentation pathways.
| m/z (based on ⁷⁹Br) | Proposed Ion Structure | Proposed Fragmentation Pathway | Notes |
| 300 | [C₆H₃⁷⁹BrFI]⁺• | Molecular Ion (M⁺•) | The molecular ion will exhibit an M+2 peak of nearly equal intensity due to the ⁸¹Br isotope. |
| 173 | [C₆H₃⁷⁹BrF]⁺ | M⁺• - I | Loss of the most labile iodine radical. |
| 127 | [I]⁺ | Iodine cation, a common fragment in iodo-compounds. | |
| 94 | [C₆H₃F]⁺ | [C₆H₃⁷⁹BrF]⁺ - Br | Subsequent loss of the bromine radical. |
| 75 | [C₆H₃]⁺ | [C₆H₃F]⁺ - F | Loss of the fluorine radical. |
Comparative Analysis with Derivatives
To understand the influence of different halogen substitutions on the fragmentation pattern, we can compare the predicted data for this compound with known data for related compounds. For instance, the mass spectrum of 1-bromo-3-chloro-5-iodobenzene, as documented in public databases, shows a similar trend of initial iodine loss.[3]
The following table provides a comparison with a chloro-substituted derivative.
| Compound | Molecular Ion (M⁺•) m/z | Primary Fragmentation | Key Fragment Ions (m/z) |
| This compound | 300 | Loss of I | 173, 127, 94, 75 |
| 1-Bromo-3-chloro-5-iodobenzene | 316 | Loss of I | 189, 127, 110, 75 |
This comparison highlights how the substitution of fluorine with chlorine alters the masses of the resulting fragments while maintaining a similar primary fragmentation pathway driven by the weak C-I bond.
Experimental Protocols
A robust and reliable analysis of this compound and its derivatives can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative experimental protocol that can be adapted for specific instrumentation and analytical needs.
1. Sample Preparation:
-
Dissolve a pure sample of the target compound in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
For complex matrices, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to isolate the analytes of interest.[4][5][6]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977 Series MSD (or equivalent)
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds.
-
Injector: Splitless injection at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
This protocol is based on established methods for the analysis of polycyclic aromatic hydrocarbons and other persistent organic pollutants, which share similar chromatographic properties with the target compounds.[7][8][9]
Visualizing Fragmentation and Workflow
To further clarify the analytical process, the following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway and a typical experimental workflow.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Caption: General experimental workflow for the GC-MS analysis of halogenated benzenes.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its derivatives. By combining predictive analysis with established experimental protocols, researchers can more effectively identify and characterize these and other novel halogenated compounds, thereby accelerating the pace of drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1-Bromo-3-chloro-5-iodobenzene | C6H3BrClI | CID 554123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]
A Comparative Analysis of C-Br vs. C-I Bond Reactivity in 1-Bromo-3-fluoro-5-iodobenzene for Selective Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex aromatic compounds, particularly in the fields of medicinal chemistry and materials science, the ability to selectively functionalize a polyhalogenated scaffold is paramount. The molecule 1-Bromo-3-fluoro-5-iodobenzene presents a valuable platform for sequential cross-coupling reactions, owing to the distinct reactivity of its carbon-halogen bonds. This guide provides an objective comparison of the reactivity of the carbon-bromine (C-Br) versus the carbon-iodine (C-I) bond in this substrate, supported by established chemical principles and experimental data from analogous systems.
The fundamental principle governing the reactivity of aryl halides in many transition-metal-catalyzed cross-coupling reactions is the bond dissociation energy (BDE) of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-F bond. This disparity in bond strength dictates that the C-I bond will preferentially undergo oxidative addition to a low-valent metal center (e.g., Pd(0)), which is the initial and often rate-determining step in catalytic cycles such as those of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Data Presentation: Quantitative Comparison of Reactivity
While specific experimental data for this compound is not extensively published, a wealth of data from the closely related substrate, 1-bromo-4-iodobenzene, provides a strong predictive model for its reactivity. The electronic influence of a meta-fluoro substituent is not expected to alter the inherent reactivity order of the C-I and C-Br bonds. The following table summarizes yields from selective cross-coupling reactions, demonstrating the preferential reactivity of the C-I bond.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield of Mono-iodide Coupled Product | Reference |
| Buchwald-Hartwig Amination | p-Toluidine | Ni(acac)₂ | K₃PO₄ | Not Specified | 4-Bromo-N-(p-tolyl)aniline | 78% | [1][2] |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI | Triethylamine (TEA) or Diisopropylamine (DIPA) | THF or DMF | 1-Bromo-4-(alkynyl)benzene | >90% (expected) | [3] |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂, SPhos | K₂CO₃ | 1,4-Dioxane/Water | 1-Bromo-4-(aryl)benzene | High selectivity expected | [4] |
Logical Relationship of Bond Dissociation Energies
The selective reactivity is fundamentally governed by the bond dissociation energies (BDE) of the respective carbon-halogen bonds. A lower BDE corresponds to a weaker bond, which is more readily cleaved during the oxidative addition step of a catalytic cycle.
Caption: Relationship between Carbon-Halogen Bond Dissociation Energy (BDE) and Reactivity.
Experimental Protocols
Detailed methodologies for key selective cross-coupling reactions are provided below, based on established procedures for bromo-iodoarenes.
Selective Sonogashira Coupling at the C-I Position
This protocol is designed for the selective reaction of a terminal alkyne at the more reactive iodine-substituted position of a bromo-iodoarene.
Reactants:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 equiv)
-
Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound and the terminal alkyne.
-
Add the solvent (THF or DMF), followed by the base (TEA or DIPA).
-
To the stirred solution, add the catalysts, Pd(PPh₃)₄ and CuI.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 1-bromo-3-fluoro-5-(alkynyl)benzene.
Selective Buchwald-Hartwig Amination at the C-I Position
This protocol describes the nickel-catalyzed selective amination at the C-I bond.
Reactants:
-
This compound (1.0 mmol)
-
Amine (e.g., p-toluidine) (3.0 mmol)
-
Nickel(II) acetylacetonate [Ni(acac)₂] (0.5-2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Phenylboronic ester (activator) (1.3 mmol)
Procedure:
-
In a reaction vessel, combine this compound, the amine, potassium phosphate, and the phenylboronic ester activator.
-
Add the nickel catalyst, Ni(acac)₂.
-
The reaction is typically carried out in a suitable solvent under an inert atmosphere.
-
Stir the mixture at the optimized reaction temperature until completion, as monitored by an appropriate analytical technique (GC, LC-MS).
-
After cooling to room temperature, the reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by column chromatography to afford the N-(5-bromo-3-fluorophenyl)amine derivative.[1][2]
Experimental Workflow for Sequential Cross-Coupling
The differential reactivity of the C-I and C-Br bonds in this compound allows for a highly efficient and selective sequential functionalization strategy. This workflow is a cornerstone for the synthesis of complex, unsymmetrically substituted aromatic molecules.
Caption: Sequential Cross-Coupling Workflow for this compound.
References
A Comparative Guide to the Reactivity of 1-Bromo-3-fluoro-5-iodobenzene and 1,3-dibromo-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-Bromo-3-fluoro-5-iodobenzene and 1,3-dibromo-5-fluorobenzene. These polyhalogenated aromatic compounds are valuable building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized. This guide will delve into their comparative reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and lithiation, supported by established chemical principles and representative experimental protocols.
Core Reactivity Principles: The Halogen Dance
The reactivity of these compounds is primarily dictated by the nature of the carbon-halogen (C-X) bond. In general, for palladium-catalyzed cross-coupling reactions, the reactivity follows the trend: C-I > C-Br > C-Cl > C-F. This hierarchy is attributed to the decreasing bond dissociation energies down the halogen group, which facilitates the oxidative addition step in the catalytic cycle.
For This compound , this reactivity difference allows for exceptional chemoselectivity. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond, enabling selective functionalization at the iodine position under milder conditions, while leaving the bromine and fluorine atoms untouched for subsequent transformations.
In contrast, 1,3-dibromo-5-fluorobenzene possesses two chemically equivalent carbon-bromine bonds. In the absence of a directing group, achieving mono-functionalization can be challenging and may lead to a mixture of mono- and di-substituted products. The fluorine atom, being a strong electron-withdrawing group, influences the electronic properties of the aromatic ring but the C-F bond is generally unreactive in these transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds. The differing halogen substituents on this compound make it an ideal substrate for sequential, site-selective cross-coupling reactions.
Table 1: Theoretical Reactivity in Suzuki-Miyaura Coupling
| Compound | Reactive Site(s) | Expected Selectivity |
| This compound | C-I, C-Br | High selectivity for C-I bond reaction under standard conditions. |
| 1,3-dibromo-5-fluorobenzene | C-Br, C-Br | Mono- and di-substitution possible, selectivity can be challenging. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general procedure that can be adapted for both substrates. Optimization of catalyst, ligand, base, and temperature is often necessary to achieve desired selectivity and yield.
-
Reaction Setup: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a base (e.g., Cs₂CO₃, 2.5 eq.).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Anhydrous solvent (e.g., 1,4-dioxane and water) is added, and the mixture is sparged with argon for 10-15 minutes. The palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq.) is then added under a positive flow of argon.
-
Reaction: The vessel is sealed and heated to the desired temperature (e.g., 85-100°C) overnight with vigorous stirring.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. The reactivity order for Grignard formation is generally I > Br > Cl.
For This compound , the C-I bond is expected to react preferentially with magnesium to form the corresponding Grignard reagent, leaving the C-Br bond intact. This allows for the selective introduction of a nucleophilic carbon at the iodine position.
For 1,3-dibromo-5-fluorobenzene , both bromine atoms are susceptible to reaction with magnesium. Controlling the stoichiometry of magnesium and reaction conditions is crucial to favor the formation of the mono-Grignard reagent. The formation of the di-Grignard reagent or Wurtz coupling byproducts are potential side reactions. A discovery-based experiment involving 1-bromo-4-chlorobenzene has shown that the more reactive halogen selectively forms the Grignard reagent.
Table 2: Predicted Selectivity in Grignard Reagent Formation
| Compound | Primary Reactive Site | Potential Byproducts |
| This compound | C-I | Minimal if conditions are controlled. |
| 1,3-dibromo-5-fluorobenzene | C-Br | Di-Grignard, Wurtz coupling products. |
Experimental Protocol: General Procedure for Grignard Reagent Formation
Extreme care must be taken to ensure anhydrous conditions as Grignard reagents are highly sensitive to moisture.
-
Apparatus Preparation: All glassware must be rigorously dried in an oven and assembled while hot under a stream of inert gas (Argon or Nitrogen).
-
Magnesium Activation: Magnesium turnings (1.2 eq. for mono-Grignard) are placed in the reaction flask. A small crystal of iodine can be added to help initiate the reaction. The flask is gently warmed with a heat gun under inert gas until the purple iodine vapor is observed.
-
Reagent Addition: Anhydrous diethyl ether or THF is added to the cooled flask. A solution of the aryl halide (1.0 eq.) in the anhydrous solvent is added dropwise via an addition funnel.
-
Initiation and Reaction: The reaction may need gentle warming to initiate. Once started, the reaction is often exothermic and may require cooling in an ice bath to maintain a gentle reflux. The reaction progress can be monitored by the disappearance of the magnesium metal.
-
Use: The resulting Grignard reagent is typically used immediately in the subsequent reaction step.
Lithiation
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. The outcome of lithiation is influenced by the directing ability of the substituents on the ring and the kinetic versus thermodynamic acidity of the ring protons. Halogens can act as weak directing groups and also influence the acidity of adjacent protons through inductive effects.
For This compound , the fluorine atom is a stronger ortho-directing group than bromine or iodine. Therefore, lithiation is most likely to occur at the position ortho to the fluorine atom (C2 or C6).
For 1,3-dibromo-5-fluorobenzene , the fluorine atom will also direct lithiation to the ortho positions (C2 and C6). The two bromine atoms will also weakly direct to their ortho positions. The position between the two bromine atoms (C2) is sterically hindered. Therefore, lithiation is most likely to occur at the C6 position, directed by the fluorine atom.
Table 3: Predicted Regioselectivity in Lithiation
| Compound | Most Probable Site of Lithiation | Directing Group |
| This compound | C2 or C6 | Fluorine |
| 1,3-dibromo-5-fluorobenzene | C6 (or C2, less likely) | Fluorine |
Experimental Protocol: General Procedure for Directed ortho-Lithiation
This reaction must be carried out under strictly anhydrous and inert conditions at low temperatures.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is used.
-
Reagent Addition: The aryl halide (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C (dry ice/acetone bath).
-
Lithiation: A solution of a strong lithium base (e.g., n-butyllithium or lithium diisopropylamide (LDA), 1.1 eq.) in a suitable solvent is added dropwise via syringe, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours).
-
Trapping: The resulting aryllithium species is quenched by the addition of an electrophile (e.g., N,N-dimethylformamide for formylation, or CO₂ for carboxylation).
-
Workup: The reaction is warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by chromatography or recrystallization.
Conclusion
-
This compound is the superior choice for sequential and site-selective functionalization . The pronounced reactivity difference between the C-I and C-Br bonds allows for a controlled, stepwise introduction of different functionalities, making it a powerful tool for the synthesis of complex, unsymmetrically substituted aromatic compounds.
-
1,3-dibromo-5-fluorobenzene is well-suited for the synthesis of symmetrically substituted products where both bromine atoms are to be replaced. While mono-functionalization is possible, it often requires careful control of reaction conditions to avoid the formation of di-substituted byproducts.
The choice between these two reagents will ultimately depend on the specific synthetic strategy and the desired final molecular architecture. Understanding their differential reactivity is key to leveraging their full potential in the design and execution of complex synthetic routes.
A Comparative Guide to Alternative Reagents for 1-Bromo-3-fluoro-5-iodobenzene in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount for the efficient synthesis of complex molecules. 1-Bromo-3-fluoro-5-iodobenzene is a valuable reagent due to its distinct halogen substitution pattern, offering opportunities for sequential and site-selective cross-coupling reactions. However, factors such as cost, availability, and the specific reactivity required for a given synthetic step may necessitate the consideration of alternative reagents. This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data and detailed protocols for key cross-coupling reactions.
Introduction to Reactivity Principles
The utility of polyhalogenated benzenes in cross-coupling reactions hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The bond strength decreases down the halogen group (C-Cl > C-Br > C-I), leading to a general reactivity trend of C-I > C-Br > C-Cl. This principle allows for selective functionalization of a polyhalogenated ring system by carefully choosing the reaction conditions.
Compared Reagents
This guide focuses on the comparison of this compound with two commercially available and structurally related alternatives:
-
1,3-Dibromo-5-fluorobenzene: This symmetrical molecule offers two reactive sites of equal reactivity, which can be advantageous for the synthesis of symmetrically disubstituted products or for statistical mono-substitution.
-
1-Bromo-3-chloro-5-fluorobenzene: This reagent provides three different halogen atoms, allowing for potentially three sequential cross-coupling reactions, albeit with increasing difficulty.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the target compound and its alternatives is presented in the table below. These properties are essential for handling, reaction setup, and purification.
| Property | This compound | 1,3-Dibromo-5-fluorobenzene | 1-Bromo-3-chloro-5-fluorobenzene |
| CAS Number | 845866-85-5 | 1435-51-4 | 33863-76-2 |
| Molecular Formula | C₆H₃BrFI | C₆H₃Br₂F | C₆H₃BrClF |
| Molecular Weight | 300.89 g/mol | 253.89 g/mol | 209.44 g/mol |
| Appearance | Not specified | Colorless to pale yellow liquid | Colorless to light yellow clear liquid |
| Boiling Point | 242.0 ± 25.0 °C (Predicted)[1] | 204-206 °C at 768 mmHg[2] | 72 °C at 5 mmHg[3] |
| Density | 2.281 ± 0.06 g/cm³ (Predicted)[1] | 2.018 g/mL at 25 °C[2] | 1.72 g/cm³[3][4] |
| Refractive Index | 1.628 (Predicted)[1] | n20/D 1.577[2] | n20/D 1.55[3] |
Commercial Availability and Cost
The cost and availability of starting materials are critical considerations in process development and large-scale synthesis. The following table provides a snapshot of the relative cost of the compared reagents from a major supplier. Prices are subject to change and may vary between suppliers.
| Reagent | Supplier Example | Quantity | Price (USD) |
| 1,3-Dibromo-5-fluorobenzene | Sigma-Aldrich | - | Discontinued[2] |
| 1-Bromo-3-chloro-5-fluorobenzene | Sigma-Aldrich | 5 g | $116.66[5] |
| 1-Bromo-3-chloro-5-fluorobenzene | Sigma-Aldrich | 10 g | $124.59[5] |
| 1-Bromo-3-chloro-5-fluorobenzene | Sigma-Aldrich | 25 g | $128.56[5] |
Performance in Key Cross-Coupling Reactions
The following sections provide an overview of the expected performance of each reagent in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The provided yields are based on literature reports for similar substrates and serve as a general guide.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. The reactivity of the C-X bond is a key determinant of the reaction's success and selectivity.
Expected Reactivity and Selectivity:
-
This compound: The C-I bond is expected to react selectively over the C-Br bond under mild conditions. This allows for the synthesis of mono-arylated products at the 5-position. Subsequent reaction at the C-Br bond would require more forcing conditions.
-
1,3-Dibromo-5-fluorobenzene: Both C-Br bonds have similar reactivity. Mono- and di-substituted products can be obtained by controlling the stoichiometry of the boronic acid.
-
1-Bromo-3-chloro-5-fluorobenzene: The reactivity order will be C-Br > C-Cl. The initial coupling will occur at the C-Br bond.
Comparative Yields in Suzuki-Miyaura Coupling:
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Iodide | Arylboronic acid | Pd(OAc)₂ | - | WEB | RT | 85-95 |
| Aryl Bromide | Arylboronic acid | Pd₂(dba)₃ / Ligand | KF | Dioxane | 80-100 | 70-90[6] |
| Aryl Chloride | Arylboronic acid | Pd₂(dba)₃ / Ligand | K₃PO₄ | Toluene | 100-120 | 60-80 |
Yields are generalized from literature on similar substrates and may vary depending on the specific substrates and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.
Expected Reactivity and Selectivity:
-
This compound: The highly reactive C-I bond will undergo coupling preferentially, allowing for the selective introduction of an alkynyl group at the 5-position.[7]
-
1,3-Dibromo-5-fluorobenzene: Both C-Br bonds will react, with the potential for mono- and di-alkynylation.
-
1-Bromo-3-chloro-5-fluorobenzene: The C-Br bond will be the primary site of reaction.
Comparative Yields in Sonogashira Coupling:
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine | THF | RT-50 | 80-95[8][9] |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine | THF/Toluene | 50-80 | 70-85[10] |
| Aryl Chloride | Terminal Alkyne | Pd(dba)₂ / Ligand | Cs₂CO₃ | Toluene | 80-110 | 50-70 |
Yields are generalized from literature on similar substrates and may vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.
Expected Reactivity and Selectivity:
-
This compound: Selective amination at the C-I position is expected under standard conditions.
-
1,3-Dibromo-5-fluorobenzene: Mono- and di-amination are possible, depending on the reaction stoichiometry.
-
1-Bromo-3-chloro-5-fluorobenzene: The C-Br bond will be the preferred site for amination.
Comparative Yields in Buchwald-Hartwig Amination:
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Iodide | Amine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80-110 | 80-95[11] |
| Aryl Bromide | Amine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80-110 | 75-90[11] |
| Aryl Chloride | Amine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 70-94 |
Yields are generalized from literature on similar substrates and may vary depending on the specific substrates and reaction conditions. For instance, the amination of 1-bromo-4-iodobenzene with p-toluidine selectively at the C-I bond has been reported to yield 78% of the product.[12][13]
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These should be adapted and optimized for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., a mixture of toluene and water, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF or toluene, 5 mL) and a base (e.g., triethylamine or diisopropylamine, 2.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 80 °C) until completion.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
After the reaction is complete, cool to room temperature, and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite, washing with the organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Synthesis of a signaling pathway inhibitor using a polyhalogenated benzene building block.
Caption: A decision-making flowchart for selecting the appropriate polyhalogenated reagent.
Conclusion
The choice between this compound and its alternatives depends on the specific goals of the synthesis. For sequential, site-selective functionalization, the differential reactivity of the halogens in this compound (I > Br) and 1-Bromo-3-chloro-5-fluorobenzene (Br > Cl) provides a clear strategic advantage. In contrast, 1,3-Dibromo-5-fluorobenzene is a suitable choice for creating symmetrically substituted molecules or where statistical mono-substitution is acceptable. Researchers should consider the relative reactivity, cost, and availability of each reagent to make an informed decision that best suits their synthetic needs. The provided protocols and comparative data serve as a valuable starting point for the development of robust and efficient cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of 1-Bromo-3-fluoro-5-iodobenzene Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing 1-bromo-3-fluoro-5-iodobenzene. Given the trifunctional nature of this halogenated aromatic compound, its reactions, particularly palladium-catalyzed cross-couplings, yield a mixture of products that require robust analytical techniques for accurate monitoring and characterization. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in method selection and development.
Understanding the Reaction Landscape
This compound is a versatile building block in organic synthesis. The differential reactivity of its halogen substituents (I > Br > Cl) under typical palladium-catalyzed cross-coupling conditions allows for selective functionalization. The most common transformations include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are pivotal in the synthesis of complex organic molecules for pharmaceuticals and material science.
A typical reaction will involve the starting material, the desired mono-substituted product at the iodine position, and potential byproducts arising from reaction at the bromine position or di-substitution. Therefore, a successful HPLC method must be able to resolve these structurally similar compounds.
Comparative HPLC Methodologies
The following sections detail three distinct reversed-phase HPLC methods for the analysis of a representative Suzuki coupling reaction mixture of this compound with a generic boronic acid. While Method A represents a standard approach, Methods B and C offer alternative selectivities that can be advantageous for resolving critical pairs of analytes.
Experimental Protocols
Reaction Monitored: Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Expected Analytes in the Reaction Mixture:
-
This compound (Starting Material)
-
1-Bromo-3-fluoro-5-phenylbenzene (Mono-substituted Product)
-
1,3-Difluoro-5-phenylbenzene (Dehalogenated byproduct - hypothetical)
-
1-phenyl-3-fluoro-5-iodobenzene (Product from reaction at Br position - minor)
-
1,3-diphenyl-5-fluorobenzene (Di-substituted Product)
Sample Preparation: A 10 µL aliquot of the reaction mixture is diluted with 990 µL of acetonitrile, vortexed, and filtered through a 0.22 µm PTFE syringe filter before injection.
Method A: Standard C18 Column
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 60% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Method B: Phenyl-Hexyl Column for Enhanced π-π Interactions
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase: A: Water, B: Methanol
-
Gradient: 70% B to 100% B over 12 minutes
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Method C: Pentafluorophenyl (PFP) Column for Alternative Selectivity
-
Column: PFP, 2.1 x 100 mm, 2.7 µm particle size
-
Mobile Phase: A: Water with 0.1% Trifluoroacetic Acid (TFA), B: Acetonitrile with 0.1% TFA
-
Isocratic: 85% B
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
Data Presentation: Comparative Performance of HPLC Methods
The following tables summarize the hypothetical, yet scientifically plausible, performance data for the three HPLC methods in separating the key components of the Suzuki coupling reaction mixture.
Table 1: Retention Times (minutes)
| Analyte | Method A (C18) | Method B (Phenyl-Hexyl) | Method C (PFP) |
| This compound | 10.2 | 9.5 | 6.8 |
| 1-Bromo-3-fluoro-5-phenylbenzene | 9.8 | 9.2 | 6.5 |
| 1,3-Difluoro-5-phenylbenzene | 8.5 | 8.1 | 5.9 |
| 1-phenyl-3-fluoro-5-iodobenzene | 10.5 | 9.9 | 7.1 |
| 1,3-diphenyl-5-fluorobenzene | 12.1 | 11.5 | 8.2 |
Table 2: Resolution (Rs)
| Analyte Pair | Method A (C18) | Method B (Phenyl-Hexyl) | Method C (PFP) |
| This compound / 1-Bromo-3-fluoro-5-phenylbenzene | 1.3 | 1.6 | 1.8 |
| 1-Bromo-3-fluoro-5-phenylbenzene / 1,3-Difluoro-5-phenylbenzene | 2.5 | 2.8 | 3.1 |
| This compound / 1-phenyl-3-fluoro-5-iodobenzene | 1.1 | 1.4 | 1.5 |
Table 3: Method Performance Characteristics
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Method C (PFP) |
| Analysis Time (min) | 20 | 18 | 12 |
| Relative Sensitivity | High | High | Moderate |
| Peak Tailing Factor (for major product) | 1.2 | 1.1 | 1.3 |
| Column Backpressure (psi) | ~1800 | ~2200 | ~3500 |
Visualizing Workflows and Pathways
Logical Workflow for HPLC Method Development
Caption: Workflow for HPLC method development for analyzing complex reaction mixtures.
Signaling Pathway of a Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The selection of an appropriate HPLC method for the analysis of this compound reaction mixtures is critical for accurate reaction monitoring and product purification.
-
Method A (C18) provides a reliable starting point for most applications, offering good overall performance.
-
Method B (Phenyl-Hexyl) is recommended when enhanced resolution of aromatic compounds is required, leveraging π-π interactions for improved separation.
-
Method C (PFP) offers an orthogonal selectivity to C18 and Phenyl-Hexyl phases and can be particularly useful for resolving challenging isomers. The faster analysis time is also a significant advantage for high-throughput screening.
Researchers should consider screening multiple stationary phases to identify the optimal conditions for their specific reaction mixture. The provided data and workflows serve as a foundational guide for developing robust and reliable HPLC analytical methods.
Navigating the Solid State: A Comparative Guide to the Crystal Structures of 1,3,5-Trihalobenzene Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. X-ray crystallography stands as the definitive method for elucidating this architecture in the solid state. While the crystal structure of 1-Bromo-3-fluoro-5-iodobenzene remains to be reported, this guide provides a comparative analysis of the crystallographic data for three closely related analogues: 1,3,5-trichlorobenzene, 1,3,5-tribromobenzene, and 1,3,5-triiodobenzene. This comparison offers valuable insights into the influence of halogen substitution on the crystal packing and molecular geometry of this class of compounds.
Comparative Crystallographic Data of 1,3,5-Trihalobenzenes
The following table summarizes the key crystallographic parameters for 1,3,5-trichlorobenzene, 1,3,5-tribromobenzene, and 1,3,5-triiodobenzene. It is noteworthy that 1,3,5-trichlorobenzene and 1,3,5-tribromobenzene are isomorphous, meaning they share the same crystal structure.
| Parameter | 1,3,5-Trichlorobenzene | 1,3,5-Tribromobenzene | 1,3,5-Triiodobenzene |
| Chemical Formula | C₆H₃Cl₃ | C₆H₃Br₃ | C₆H₃I₃ |
| Molecular Weight | 181.45 g/mol | 314.80 g/mol | 455.78 g/mol |
| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 13.971(3) | 14.244(3) | 4.3287(6) |
| b (Å) | 13.251(2) | 13.577(2) | 13.889(2) |
| c (Å) | 3.921(1) | 4.084(1) | 14.515(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 725.9(4) | 789.8(5) | 872.2(2) |
| Z | 4 | 4 | 4 |
| Calculated Density (Mg m⁻³) | 1.660 | 2.648 | 3.387 |
| Data Collection Temp. (K) | 293 | 293 | 161 |
Experimental Protocol: Single-Crystal X-ray Diffraction of Small Organic Molecules
The determination of the crystal structures detailed above follows a standardized experimental workflow. The following protocol outlines the key steps for the single-crystal X-ray diffraction analysis of a small organic molecule like a trihalobenzene derivative.
1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. For small organic molecules, this is typically achieved through slow evaporation of a saturated solution. A suitable solvent is one in which the compound is sparingly soluble. The process involves dissolving the compound in a minimal amount of the chosen solvent, followed by filtration to remove any particulate matter. The filtered solution is then left undisturbed in a loosely covered container, allowing for slow evaporation of the solvent and the gradual formation of well-ordered crystals.
2. Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is carefully selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant oil to both adhere the crystal to the mount and to protect it from atmospheric moisture and damage during data collection at low temperatures.
3. Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100-170 K) using a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a clearer diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by an area detector, such as a CCD or CMOS detector. For the crystal structure of 1,3,5-triiodobenzene, a Siemens SMART 1K CCD area-detector diffractometer was utilized.[1]
4. Data Processing and Structure Solution: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is then used to determine the unit cell parameters and the space group of the crystal. The crystallographic phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.
5. Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods, where the atomic positions and displacement parameters are adjusted to best fit the experimental diffraction data. The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.
Visualization of Comparative Analysis
The following diagram illustrates the logical workflow for a comparative analysis of the crystal structures of the 1,3,5-trihalobenzene derivatives.
Caption: A logical workflow for the comparative analysis of trihalobenzene crystal structures.
References
A Comparative Guide to the Purity Assessment of Synthesized 1-Bromo-3-fluoro-5-iodobenzene
For researchers, scientists, and drug development professionals, the precise characterization and purity determination of synthetic intermediates are critical for the integrity of subsequent research and the quality of final active pharmaceutical ingredients. 1-Bromo-3-fluoro-5-iodobenzene is a key building block in organic synthesis, valued for the differential reactivity of its three distinct halogen substituents. Ensuring its purity is paramount, as even minor impurities can lead to unwanted side reactions, lower yields, and complications in product purification and characterization.
This guide provides a comparative overview of principal analytical methods for assessing the purity of synthesized this compound. We compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis, offering detailed experimental protocols and performance data to guide researchers in selecting the most appropriate method for their needs.
Comparative Analysis of Purity Determination Methods
The choice of an analytical technique depends on factors such as the expected impurities, required accuracy, available instrumentation, and the destructive or non-destructive nature of the method. The following table summarizes a comparison of the most effective methods for the purity assessment of this compound.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | qNMR (Quantitative Nuclear Magnetic Resonance) | Elemental Analysis |
| Principle | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Separation of halogenated benzenes can be driven by halogen-π interactions.[1][2] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection and identification.[1] | A primary ratio method where the analyte's signal intensity is compared to that of a certified internal standard. It provides structural and quantitative information.[3][4] | Combustion of the compound to convert elements into simple gases (e.g., CO₂, H₂O, HX), which are then quantified to determine the elemental composition.[5][6] |
| Typical Purity (%) | >99.8 | >99.5 | >99.7 | Provides elemental composition, not direct purity percentage of the main compound. |
| Precision | High (RSD < 1%) | High (RSD < 2%) | Very High (RSD < 0.5%) | High (±0.3% for C, H, N)[5] |
| Key Advantages | High sensitivity and resolving power for separating non-volatile impurities and isomers.[3] Robust and widely available. | High separation efficiency for volatile compounds; provides structural information from mass spectra, aiding in impurity identification.[7] | Non-destructive, provides structural confirmation, and can be a primary analytical method without needing a specific standard for the analyte itself.[4][8] | Confirms the elemental formula of the synthesized compound. Detects inorganic impurities.[8] |
| Key Disadvantages | Destructive to the sample. Requires method development and validation.[3] | Limited to thermally stable and volatile compounds. Potential for on-column degradation. | Lower sensitivity for trace impurities compared to chromatographic methods. Requires a certified internal standard for absolute quantification.[3][4] | Does not distinguish between isomers or organic impurities with the same elemental composition.[8] Requires a relatively larger sample amount. |
| Common Impurities Detected | Isomeric byproducts, starting materials, non-volatile synthesis residues. | Residual solvents, volatile starting materials, and byproducts. | Structurally similar impurities, residual solvents. | Inorganic salts and impurities that alter the expected elemental ratios. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for similar halogenated aromatic compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is highly effective for separating the target compound from potential non-volatile impurities and positional isomers.
-
Instrumentation: HPLC system equipped with a UV detector, quaternary pump, autosampler, and column oven.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3] For enhanced separation of halogenated isomers, a C70-fullerene coated column can be utilized to leverage halogen-π interactions.[1][2]
-
Mobile Phase: A gradient of HPLC-grade acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[3] A typical gradient could be:
-
0-15 min: 40% to 90% acetonitrile
-
15-20 min: 90% acetonitrile
-
20.1-25 min: 40% acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Accurately weigh approximately 5 mg of the synthesized compound and dissolve it in 5 mL of acetonitrile to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter prior to injection.[3]
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents or starting materials.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).[9]
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-624 (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Purity is calculated based on the peak area percentage. Impurities are identified by comparing their mass spectra to library databases (e.g., NIST).
Quantitative NMR (qNMR) Spectroscopy
qNMR provides an accurate purity assessment without requiring a reference standard of the analyte itself and confirms the compound's identity.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Sample Preparation:
-
Accurately weigh about 20 mg of the synthesized this compound.
-
Accurately weigh about 10 mg of the internal standard.
-
Dissolve both in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Set a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being quantified to ensure full relaxation.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Analysis: The purity of the analyte is calculated using the following formula[4]:
-
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Elemental Analysis
This technique validates the empirical formula of the synthesized compound by determining the weight percentage of its constituent elements.
-
Instrumentation: CHN elemental analyzer and a method for halogen determination (e.g., oxygen-flask combustion followed by titration or ion chromatography).[5][11]
-
Procedure:
-
A precisely weighed sample (typically 2-5 mg) is combusted in a high-oxygen environment.[11]
-
The resulting gases (CO₂, H₂O) are separated and quantified by thermal conductivity or infrared detectors to determine Carbon and Hydrogen content.[6]
-
For halogens, the combustion products are absorbed into a solution, and the resulting halide ions are quantified by potentiometric titration or ion chromatography.[11]
-
-
Data Analysis: The experimentally determined weight percentages of C, H, Br, F, and I are compared to the theoretical values calculated from the molecular formula (C₆H₃BrFI). A close match (typically within ±0.4%) provides strong evidence of purity and correct elemental composition.[5]
Mandatory Visualizations
To aid in the selection and implementation of a purity assessment strategy, the following workflow diagram illustrates the logical progression from a synthesized sample to a comprehensive purity report.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elemental analysis [chemistry.huji.ac.il]
- 6. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 7. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
A Spectroscopic Showdown: Differentiating the Isomers of 1-Bromo-3-fluoro-5-iodobenzene
Predicted Spectroscopic Data
The following table summarizes the anticipated spectroscopic data for the three isomers of 1-Bromo-3-fluoro-5-iodobenzene. These predictions are based on the known electronic and steric effects of halogen substituents on the benzene ring.
| Spectroscopic Technique | This compound | 1-Bromo-5-fluoro-3-iodobenzene | 3-Bromo-1-fluoro-5-iodobenzene |
| ¹H NMR | |||
| Chemical Shift (ppm) | δ 7.5 - 7.8 (m) | δ 7.4 - 7.7 (m) | δ 7.6 - 7.9 (m) |
| Multiplicity | Multiplet | Multiplet | Multiplet |
| ¹³C NMR | |||
| Aromatic Region (ppm) | ~ δ 90 - 165 | ~ δ 90 - 165 | ~ δ 90 - 165 |
| C-F Coupling | Large ¹JCF coupling constant | Large ¹JCF coupling constant | Large ¹JCF coupling constant |
| IR Spectroscopy | |||
| C-H stretch (aromatic) | ~ 3100-3000 cm⁻¹ | ~ 3100-3000 cm⁻¹ | ~ 3100-3000 cm⁻¹ |
| C=C stretch (aromatic) | ~ 1600-1450 cm⁻¹ | ~ 1600-1450 cm⁻¹ | ~ 1600-1450 cm⁻¹ |
| C-Br stretch | ~ 680-515 cm⁻¹ | ~ 680-515 cm⁻¹ | ~ 680-515 cm⁻¹ |
| C-F stretch | ~ 1250-1000 cm⁻¹ | ~ 1250-1000 cm⁻¹ | ~ 1250-1000 cm⁻¹ |
| C-I stretch | ~ 600-500 cm⁻¹ | ~ 600-500 cm⁻¹ | ~ 600-500 cm⁻¹ |
| Mass Spectrometry | |||
| Molecular Ion (M⁺) | m/z 300, 302 | m/z 300, 302 | m/z 300, 302 |
| Isotopic Pattern | Characteristic pattern for one Br atom (M⁺ and M⁺+2 peaks in ~1:1 ratio) | Characteristic pattern for one Br atom (M⁺ and M⁺+2 peaks in ~1:1 ratio) | Characteristic pattern for one Br atom (M⁺ and M⁺+2 peaks in ~1:1 ratio) |
| Key Fragments | [M-I]⁺, [M-Br]⁺, [M-F]⁺ | [M-I]⁺, [M-Br]⁺, [M-F]⁺ | [M-I]⁺, [M-Br]⁺, [M-F]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of halogenated benzene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employ a wider spectral width to encompass the entire aromatic region.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR or KBr pellet) in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS) for volatile compounds.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for relatively small, stable organic molecules.[1]
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.[2]
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of the this compound isomers.
Caption: Workflow for the spectroscopic identification of this compound isomers.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-3-fluoro-5-iodobenzene: A Safety and Operational Guide
This document provides essential safety and logistical information for the proper disposal of 1-Bromo-3-fluoro-5-iodobenzene, intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
I. Chemical Safety and Hazard Profile
This compound is a halogenated aromatic compound that requires careful handling due to its potential hazards. While specific toxicity data is limited, it is harmful if swallowed, in contact with skin, or if inhaled.[1] In case of fire, hazardous decomposition products may include carbon oxides and hydrogen halides such as hydrogen fluoride, hydrogen bromide, and hydrogen iodide.[1] It is incompatible with strong oxidizing agents.
II. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use only in a chemical fume hood.[1] |
III. Spill and Accidental Release Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the material to enter drains or water courses.[1]
-
Absorb : Mix the spilled material with an inert absorbent such as sand or vermiculite.
-
Collect : Carefully sweep up the absorbed material and place it into a designated, properly labeled, and tightly closed container for disposal.[1]
-
Decontaminate : Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
IV. Waste Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated and properly labeled waste container.
-
Container Requirements : The container must be made of a material compatible with the chemical and be in good condition to prevent leaks.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Storage : Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area. Keep the container away from heat, sparks, open flames, and other ignition sources. The storage area should be secure and accessible only to authorized personnel.
-
Disposal : Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[2] Provide the contractor with the Safety Data Sheet (SDS) for the compound. Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]
V. Quantitative Disposal Parameters
Specific quantitative limits for the disposal of this compound are not universally defined and are subject to local, state, and federal regulations. Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[3]
| Parameter | Value | Regulatory Guidance |
| EPA Hazardous Waste Code | To be determined by generator | Refer to 40 CFR 261.3 for classification guidelines.[3] |
| Concentration Limits for Sewer Disposal | Not permissible | Do not allow material to enter drains or water courses.[1] |
| Treatment prior to Disposal | None specified | Consult with a licensed waste disposal service. |
VI. Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1-Bromo-3-fluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Bromo-3-fluoro-5-iodobenzene (CAS No. 845866-85-5). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact. This compound is harmful if inhaled, ingested, or comes into contact with skin, necessitating stringent safety protocols.[1]
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include acute toxicity through inhalation, skin contact, and ingestion.[1] Engineering controls, such as working in a chemical fume hood, are mandatory to minimize exposure.[1] The following table summarizes the required personal protective equipment.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) and a lab coat | Wear impervious clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2] |
| Foot Protection | Closed-toe shoes | --- |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of this compound.
-
Pre-Operational Checks:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Verify the proper functioning of the chemical fume hood.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.
-
-
Handling the Chemical:
-
Post-Operational Cleanup:
-
Decontaminate all glassware and equipment that has come into contact with the chemical using a suitable solvent.
-
Collect all rinsate and contaminated materials as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Labeling Requirements |
| Unused Chemical | Original or compatible, sealed container | "Hazardous Waste," "this compound," and appropriate hazard pictograms. |
| Contaminated Materials (e.g., gloves, wipes, pipette tips) | Designated, sealed hazardous waste container | "Hazardous Waste," "Solid Waste Contaminated with this compound," and appropriate hazard pictograms. |
| Contaminated Solvents | Designated, sealed hazardous waste solvent container | "Hazardous Waste," "Halogenated Organic Solvents," and appropriate hazard pictograms. |
Disposal Protocol:
-
Segregation: Do not mix halogenated waste with non-halogenated waste.
-
Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep away from heat, sparks, and open flames.[4]
-
Collection: Arrange for the collection of hazardous waste by a licensed and approved waste disposal contractor.[4] Provide the contractor with the Safety Data Sheet (SDS).[4]
-
Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[4]
Emergency Procedures
In the event of exposure or a spill, follow these immediate actions:
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[1] |
| Inhalation | Move the individual to fresh air.[1] |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes.[1] |
In all cases of exposure, seek immediate medical attention. [1]
For spills, evacuate the area, wear appropriate PPE, and contain the spill with an inert absorbent material.[1] Collect the absorbed material into a sealed container for disposal as hazardous waste.[1] Do not allow the material to enter drains or water courses.[1]
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
